molecular formula C19H18N4O B2816915 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 941879-04-5

1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

カタログ番号: B2816915
CAS番号: 941879-04-5
分子量: 318.38
InChIキー: BUMHMZKZFIWKRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-12-8-14-9-13(6-7-16(14)22-12)10-21-19(24)23-18-11-20-17-5-3-2-4-15(17)18/h2-9,11,20,22H,10H2,1H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMHMZKZFIWKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

Indole-based urea scaffolds are of significant interest in medicinal chemistry and materials science, often serving as privileged structures capable of interacting with a wide range of biological targets. This guide provides a detailed, field-proven protocol for the synthesis of the unsymmetrical bis-indole urea, 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea. The presented synthetic strategy is modular, proceeding through the independent preparation of two key amine intermediates followed by a robust and safe coupling reaction. We will detail the synthesis of the notoriously unstable 3-amino-1H-indole and the more stable 5-(aminomethyl)-2-methyl-1H-indole, culminating in their efficient coupling using N,N'-Carbonyldiimidazole (CDI). This document emphasizes the rationale behind methodological choices, provides step-by-step experimental procedures, and includes comprehensive characterization data, offering researchers a reliable pathway to this and similar complex molecules.

Introduction and Synthetic Strategy

The target molecule, 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, is an unsymmetrical urea that bridges two distinct indole moieties: a 3-aminoindole and a 5-(aminomethyl)-2-methyl-1H-indole. The urea linkage is a critical pharmacophore, known for its ability to act as a rigid hydrogen bond donor-acceptor unit. The synthesis of such unsymmetrical ureas requires a carefully planned strategy to avoid the formation of symmetrical side products.[1]

The most classical approach to urea synthesis involves hazardous reagents like phosgene or their derivatives.[2][3] To enhance safety and experimental convenience, our strategy employs N,N'-Carbonyldiimidazole (CDI) as a phosgene substitute. CDI is a stable, crystalline solid that cleanly facilitates the coupling of two different amines without producing corrosive byproducts, making it a superior choice for complex molecule synthesis.[2]

Our retrosynthetic analysis breaks the target molecule into three key components:

  • Precursor A: 3-Amino-1H-indole

  • Precursor B: 5-(Aminomethyl)-2-methyl-1H-indole

  • Coupling Reagent: N,N'-Carbonyldiimidazole (CDI)

The overall synthetic workflow is designed in a modular fashion, allowing for the independent synthesis and purification of each precursor before the final coupling step.

Retrosynthetic Analysis

G cluster_precursors Key Disconnections cluster_A_synth Synthesis of Precursor A cluster_B_synth Synthesis of Precursor B Target 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea Urea_Linkage Urea Linkage Formation Target->Urea_Linkage C-N Bond Precursor_A 3-Amino-1H-indole Urea_Linkage->Precursor_A Precursor_B 5-(Aminomethyl)-2-methyl-1H-indole Urea_Linkage->Precursor_B CDI CDI (Coupling Agent) Urea_Linkage->CDI Spiro_Isoxazole 4'H-Spiro[indole-3,5'-isoxazole] Precursor_A->Spiro_Isoxazole Hydrazine Reduction Nitrile 2-Methyl-1H-indole-5-carbonitrile Precursor_B->Nitrile Nitrile Reduction Indole Indole Spiro_Isoxazole->Indole Nitrostyrene Nitrostyrene Spiro_Isoxazole->Nitrostyrene

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor A: 3-Amino-1H-indole (3)

Unprotected 3-aminoindoles are notoriously unstable, being sensitive to light, air, and oxidative dimerization.[4] Therefore, a robust method that allows for either in-situ generation or isolation of a relatively pure sample for immediate use is required. We have selected a modern, two-step synthesis that proceeds through a stable spiro[indole-3,5′-isoxazole] intermediate, which is then cleaved to afford the desired 3-aminoindole.[4][5]

Step 2.1: Synthesis of 2-Phenyl-4'H-spiro[indole-3,5'-isoxazole] (2)

This step involves a cascade reaction between indole (1) and (E)-(2-nitrovinyl)benzene in the presence of a mild acid catalyst.

Experimental Protocol:

  • To a solution of indole (1.0 eq) in acetonitrile (0.2 M), add (E)-(2-nitrovinyl)benzene (1.1 eq).

  • Add phosphorous acid (H₃PO₃, 2.0 eq) to the mixture.

  • Stir the reaction mixture at 60 °C and monitor by TLC (Thin Layer Chromatography) until the indole starting material is consumed (typically 4-6 hours).

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the spirocyclic isoxazole 2 as a stable solid.

Causality & Insights: The use of phosphorous acid is key to catalyzing the initial Michael addition of the indole to the nitrostyrene, followed by an intramolecular cyclization and dehydration cascade to form the stable spiro-isoxazole intermediate. This effectively "protects" the C3-position and sets the stage for the subsequent amination.

Step 2.2: Synthesis of 3-Amino-1H-indole (3)

The spiro-isoxazole intermediate is reductively cleaved using hydrazine hydrate under microwave irradiation to yield the target amine.

Experimental Protocol:

  • Place the spiro[indole-3,5′-isoxazole] 2 (1.0 eq) and hydrazine hydrate (10.0 eq) in a microwave-safe vessel.

  • Add ethanol as the solvent (0.1 M).

  • Seal the vessel and heat the mixture under microwave irradiation at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude 3-amino-1H-indole 3 is obtained. Due to its instability, it is recommended to use this material immediately in the subsequent coupling step without long-term storage. A rapid purification via a short silica plug may be performed if necessary.

Causality & Insights: Microwave heating dramatically accelerates the reaction, which involves the nucleophilic attack of hydrazine, ring-opening of the isoxazole, and subsequent extrusion of phenylacetonitrile to generate the free 3-amino group.[4][6] The large excess of hydrazine hydrate ensures the reaction goes to completion.

Synthesis of Precursor B: 5-(Aminomethyl)-2-methyl-1H-indole (5)

This precursor is synthesized via a straightforward and high-yielding reduction of a commercially available indole-5-carbonitrile.

Experimental Protocol:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-methyl-1H-indole-5-carbonitrile (4) (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Control the addition rate to maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature, then gently reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite.

  • Wash the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield 5-(aminomethyl)-2-methyl-1H-indole 5 as a solid, which can be further purified by recrystallization if needed.

Causality & Insights: LiAlH₄ is a powerful reducing agent capable of cleanly converting the nitrile functionality to a primary amine. The anhydrous conditions are critical as LiAlH₄ reacts violently with water. The Fieser workup is a trusted method for safely quenching the reaction and precipitating the aluminum salts, which greatly simplifies the purification process.

Final Urea Coupling: Synthesis of the Target Molecule (6)

With both amine precursors in hand, the final step is the CDI-mediated coupling to form the urea linkage.

Overall Synthetic Workflow

G cluster_A Precursor A Synthesis cluster_B Precursor B Synthesis cluster_C Final Coupling Indole Indole (1) Spiro Spiro-Isoxazole (2) Indole->Spiro Nitrostyrene, H₃PO₃ Amine_A 3-Amino-1H-indole (3) Spiro->Amine_A N₂H₄·H₂O, MW Target Final Product (6) Amine_A->Target 1. CDI Nitrile 2-Me-Indole-5-CN (4) Amine_B 5-(Aminomethyl)-2-Me-Indole (5) Nitrile->Amine_B LiAlH₄ Amine_B->Target 2. Add Amine B

Caption: Overall workflow for the synthesis of the target molecule.

Experimental Protocol:

  • Under an inert atmosphere, dissolve the freshly prepared 3-amino-1H-indole 3 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or THF (0.1 M).

  • Add N,N'-Carbonyldiimidazole (CDI) (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the mixture for 1-2 hours. The progress of this activation step can be monitored by TLC, observing the consumption of the starting amine.

  • In a separate flask, dissolve 5-(aminomethyl)-2-methyl-1H-indole 5 (1.0 eq) in a minimum amount of anhydrous DMF or THF.

  • Add the solution of amine 5 to the activated mixture from step 3.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Dry the solid under vacuum.

  • Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol or ethyl acetate/hexane gradient) or recrystallization to afford the final product, 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (6) .

Mechanism of CDI-Mediated Coupling

G Amine1 3-Amino-1H-indole (R¹-NH₂) Intermediate Indole-3-carbonyl-imidazole (Activated Intermediate) Amine1->Intermediate Attack on Carbonyl CDI CDI CDI->Intermediate Imidazole Imidazole Intermediate->Imidazole Loss of Imidazole Product Final Urea Product (R¹-NH-CO-NH-R²) Intermediate->Product Amine2 5-(Aminomethyl)-2-Me-Indole (R²-NH₂) Amine2->Product Nucleophilic Attack Product->Imidazole Loss of Imidazole

Caption: Simplified mechanism of CDI-mediated urea synthesis.

Causality & Insights: The reaction proceeds in two stages. First, the more nucleophilic amine (or the one chosen to be activated) attacks CDI, displacing one imidazole group to form a highly reactive acyl-imidazole intermediate. This intermediate is then attacked by the second amine, displacing the second imidazole molecule (which acts as an excellent leaving group) to form the stable urea bond.[2] Performing the reaction stepwise—activating one amine first before adding the second—is crucial for maximizing the yield of the unsymmetrical product.

Characterization of Final Product

The structure of the final compound should be confirmed by a suite of analytical techniques. Below are the expected characterization data.

Analysis Expected Results
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, DMSO-d₆)Signals corresponding to indole NH protons (>10 ppm), urea NH protons (6-9 ppm), aromatic protons (6.5-8.0 ppm), the methyl group on indole B (~2.4 ppm), and the methylene bridge protons (~4.5 ppm).
¹³C NMR (100 MHz, DMSO-d₆)Signal for the urea carbonyl (~155 ppm), along with distinct signals for the aromatic and aliphatic carbons of both indole rings.
HRMS (ESI+) Calculated m/z for C₁₉H₁₈N₄O [M+H]⁺ to be determined, with the found value within ±5 ppm.
FT-IR (KBr, cm⁻¹)Characteristic peaks for N-H stretching (indole and urea, ~3200-3400 cm⁻¹), C=O stretching (urea, ~1640 cm⁻¹), and C-N stretching.

Safety and Handling

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Lithium Aluminum Hydride (LiAlH₄): Is a water-reactive solid that can ignite upon contact with moisture. Handle strictly under an inert atmosphere. The quenching procedure must be performed slowly and at low temperatures.

  • N,N'-Carbonyldiimidazole (CDI): Is moisture-sensitive. Store in a desiccator and handle under an inert atmosphere for best results.

  • All manipulations should be carried out by trained personnel in a certified chemical laboratory.

Conclusion

This guide outlines a robust and reproducible synthetic route to 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea. By leveraging a modern approach for the synthesis of the unstable 3-aminoindole intermediate and employing a safe and efficient CDI-mediated coupling reaction, this protocol provides a reliable blueprint for researchers. The modular nature of this synthesis allows for potential diversification, enabling the creation of a library of related bis-indole ureas for applications in drug discovery and materials science.

References

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  • Ali, I., et al. (2022). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 27(21), 7434. [Link]

  • Wu, Z., et al. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry, 204, 112608. [Link]

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Sources

Strategic Design and Structure-Activity Relationship (SAR) of Indole-Urea Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of the indole nucleus—a "privileged scaffold" in medicinal chemistry—with a urea motif creates a highly versatile pharmacophore capable of executing precise molecular interventions. Indole-urea derivatives have emerged as potent agents across multiple therapeutic domains, most notably as Type II kinase inhibitors in oncology, metabolic enzyme modulators in diabetes, and 5-HT receptor antagonists in neuropharmacology.

This technical guide deconstructs the structure-activity relationship (SAR) of indole-urea derivatives, providing drug development professionals with the mechanistic logic required to optimize this scaffold. By bridging molecular design with self-validating experimental workflows, this whitepaper establishes a rigorous framework for advancing indole-urea candidates from hit-to-lead optimization.

Molecular Anatomy & Binding Logic

The efficacy of the indole-urea scaffold stems from its dual-action binding capability:

The Indole Core: Acts as a lipophilic anchor. Its flat, aromatic nature facilitates π

π stacking and hydrophobic packing within deep enzymatic pockets (e.g., the allosteric back pocket of kinases).
  • The Urea Motif: Functions as a bidentate hydrogen-bond donor and acceptor. The carbonyl oxygen and adjacent secondary amines form highly directional, rigid hydrogen bonds with critical amino acid residues, such as the hinge region of kinases or the transmembrane serine residues of G-protein coupled receptors (GPCRs)[1].

  • G Start Indole-Urea Scaffold Indole Indole Core (Hydrophobic Anchor) Start->Indole Urea Urea Motif (H-Bond Donor/Acceptor) Start->Urea DFG DFG-Out Conformation (Allosteric Pocket) Indole->DFG pi-pi stacking Urea->DFG gatekeeper interaction Hinge Hinge Region (Front Pocket) Urea->Hinge bidentate H-bonds Kinase Type II Kinase Inhibition (e.g., PYK2, VEGFR2) DFG->Kinase Hinge->Kinase Apoptosis Tumor Suppression & Apoptosis Kinase->Apoptosis downstream effect

    Fig 1. Indole-Urea binding logic and DFG-out kinase inhibition pathway.

    SAR Landscapes Across Therapeutic Modalities

    Type II Kinase Inhibition (Oncology)

    Protein kinases alternate between active (DFG-in) and inactive (DFG-out) conformations. Type II ATP-competitive inhibitors are designed to bind the DFG-out conformation, occupying the hinge region and extending through the gatekeeper area into a hydrophobic allosteric back pocket[2].

    Indole-urea derivatives are exceptional Type II inhibitors. For example, in the development of proline-rich tyrosine kinase 2 (PYK2) inhibitors, indole carboxamide-urea series were discovered to stabilize the DFG-out conformation, offering superior kinome selectivity compared to classical inhibitors[3].

    Key SAR Insights for Kinases:

    • Indole Substitution: Halogenation at the C-5 position of the indole ring (e.g., 5-fluoro) significantly enhances hydrophobic packing and antiproliferative activity. In discoidin domain receptor 1 (DDR1) inhibitors targeting lung cancer, a 5-fluoro substitution was proven far more favorable than a methoxy group[4].

    • Phenyl-Urea Tail: The addition of a 2,4-difluorophenyl group to the urea terminus is critical for maximizing binding affinity, driving IC50 values down to the nanomolar range (e.g., 45 nM against DDR1)[4].

    Metabolic Enzyme Modulation (Diabetes)

    Beyond oncology, indole-urea and thiourea derivatives are potent inhibitors of α -amylase and α -glucosidase, making them valuable in anti-diabetic drug discovery[5].

    Key SAR Insights for Metabolic Targets:

    • Electron-Withdrawing Groups: The introduction of strong electron-withdrawing moieties (such as -Cl, -F, or -NO2) on the phenyl rings attached to the urea core drastically improves enzymatic inhibition. For instance, di-chloro and fluoro substitutions facilitate tighter interactions with the active amino acid residues of α -glucosidase[5].

    • Sulfonyl Linkages: Incorporating a pyrimidine or 4,5-dimethyl-isoxazole nucleus attached to a sulfonyl group on the urea framework is a critical determinant for high α -glucosidase inhibitory activity, yielding IC50 values as low as 1.39 μ M[6].

    Neuropharmacology (5-HT Receptors)

    In the central nervous system, indole-ureas act as highly selective 5-HT2C/2B receptor antagonists, which possess potential anxiolytic properties[7]. The carbonyl group of the urea is an absolute requirement for activity, acting as a hydrogen-bond donor/acceptor to interact with specific serine residues located in transmembrane domain 3 (TM3) of the 5-HT2 receptor[1].

    Quantitative Data Presentation

    The following table synthesizes the quantitative SAR data of prominent indole-urea derivatives across various targets, illustrating the direct impact of functional group substitutions on binding affinity.

    Compound Class / ScaffoldIndole SubstituentUrea/Phenyl SubstituentPrimary TargetIC50 ( μ M)Key SAR Causality
    Indole-Urea Hybrid 18a 5-Fluoro2,4-DifluorophenylDDR1 (Lung Cancer)0.045C-5 fluoro optimizes hydrophobic pocket packing[4].
    Indole-Urea Hybrid 18b 5-Methoxy2,4-DifluorophenylDDR1 (Lung Cancer)0.420Methoxy creates steric clash, reducing affinity by ~10x[4].
    Scaffold 7 (Thiourea) 3,4-Dichloro2-Fluoro α -Glucosidase2.20Electron-withdrawing halogens enhance active site H-bonding[5].
    Indole Urea 3 UnsubstitutedPhenylDot1L9.0Binds "induced pocket"; ideal for fragment-based linking[8].
    SB-206553 Analogue 5-Methyl3-Pyridyl5-HT2C/2BSub- μ MUrea carbonyl forms critical H-bond with TM3 Serine[1].

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility in hit-to-lead optimization, biochemical assays must be designed as self-validating systems. The following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay specifically optimized for indole-urea derivatives.

    Protocol: TR-FRET Assay for Type II Kinase Inhibitors

    Causality of Method: Indole derivatives often exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true binding signal.

    Step 1: Compound Preparation & Serial Dilution

    • Dissolve the indole-urea derivative in 100% anhydrous DMSO to a stock concentration of 10 mM.

    • Perform a 3-fold serial dilution in a 384-well polypropylene plate.

    • Self-Validation Check: Transfer the compounds to the aqueous assay buffer ensuring the final DMSO concentration is strictly 1%. Reasoning: Higher DMSO concentrations can denature the kinase, while lower concentrations may cause the highly lipophilic indole-urea to precipitate, skewing IC50 calculations.

    Step 2: Kinase Reaction Assembly

    • Add 5 μ L of the target kinase (e.g., PYK2 or VEGFR2) to a 384-well low-volume assay plate.

    • Add 2.5 μ L of the diluted indole-urea inhibitor.

    • Critical Step: Incubate the kinase and inhibitor at room temperature for 60 minutes before adding ATP. Reasoning: Type II inhibitors bind the DFG-out conformation, which requires structural rearrangement of the kinase. This slow-binding kinetic profile mandates pre-incubation to reach thermodynamic equilibrium.

    • Initiate the reaction by adding 2.5 μ L of ATP/Substrate peptide mix.

    Step 3: TR-FRET Detection

    • Stop the reaction after 60 minutes by adding 10 μ L of a detection buffer containing EDTA (to chelate Mg2+ and halt catalysis), a Europium-labeled anti-phospho antibody, and an APC-labeled tracer.

    • Read the plate on a microplate reader using a 50-100 μ s delay window.

    Step 4: Data Triage and Orthogonal Validation

    • Z'-Factor Calculation: Calculate the Z' for each plate using DMSO (negative control) and Staurosporine (positive control). Reject any plate with a Z' < 0.5.

    • Hill Slope ( nH​ ) Analysis: Fit the dose-response curve. An nH​ between 0.8 and 1.2 indicates stoichiometric 1:1 binding. Reasoning: If nH​ > 1.5, flag the compound for potential colloidal aggregation—a common false-positive mechanism for flat, hydrophobic molecules like indoles.

    References

    • Full article: Development of indole hybrids for potential lung cancer treatment - part II: 3. Indole-(thio)urea/hydrazone hybrids. tandfonline.com.
    • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. nih.gov.
    • Identification of novel series of pyrazole and indole-urea based DFG-out PYK2 inhibitors. nih.gov.
    • Synthesis, Biological Activity, and Molecular Modeling Studies of Selective 5-HT2C/2B Receptor Antagonists. acs.org.
    • Novel and selective 5-HT2C/2B receptor antagonists as potential anxiolytic agents: synthesis, quantitative structure-activity relationships, and molecular modeling of substituted 1-(3-pyridylcarbamoyl)indolines. nih.gov.
    • Synthesis, in vitro biological analysis and molecular docking studies of new thiadiazole-based thiourea derivatives as dual inhibitors of a-amylase and a-glucosidase. arabjchem.org.
    • Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach. nih.gov.
    • Discovery of new anti-diabetic potential agents based on paracetamol incorporating sulfa-drugs: Design, synthesis, α-amylase, and α-glucosidase inhibitors with molecular docking simulation.

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    potential therapeutic targets of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Identification and Validation of Therapeutic Targets for 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

    Preamble: The Rationale for Investigation

    The compound 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea represents a novel chemical entity whose specific biological activities and therapeutic targets remain uncharacterized in current literature. However, its core structure, featuring a bis-indole scaffold connected by a urea linker, places it within a class of molecules of significant pharmacological interest. The indole nucleus is a privileged pharmacophore, forming the backbone of numerous natural products and synthetic drugs with a wide array of therapeutic applications, including anticancer and anti-inflammatory effects.[1][2][3] More specifically, synthetic bis-indole derivatives have demonstrated potent antiproliferative effects against a range of human cancer cells, often exceeding the activity of their monomeric counterparts.[4][5]

    The urea moiety is equally significant, serving as a key hydrogen-bonding component in many highly successful targeted therapies, particularly protein kinase inhibitors like Sorafenib and Sunitinib.[6][7] The combination of indole and urea motifs has yielded potent inhibitors of critical oncogenic pathways.[8][9][10] Therefore, a structured investigation into the therapeutic targets of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is scientifically justified. This guide outlines a systematic, multi-pronged strategy, beginning with broad, hypothesis-generating screens and progressing to rigorous target validation, to elucidate its mechanism of action and therapeutic potential. The primary hypothesis, based on chemical precedent, is that this compound functions as a modulator of protein kinase activity.

    Part 1: Hypothesis Generation - Identifying the Target Landscape

    Before committing to extensive cellular and in-vivo studies, it is crucial to efficiently narrow the vast field of potential protein targets. This initial phase employs high-throughput methods to generate a data-driven hypothesis, prioritizing efficiency and breadth.

    In Silico Target Prediction: A Computational First Pass

    Computational screening serves as a cost-effective preliminary step to prioritize potential target classes. By modeling the compound's structure against known protein binding sites, we can generate a ranked list of likely interactors.

    Causality of Experimental Choice: The bis-indole urea scaffold strongly suggests a high likelihood of interaction with ATP-binding pockets, which are characteristic of protein kinases.[11][12] Therefore, the primary in silico screen should be directed against a virtual library of human kinase domains. Secondary screens can explore other targets known to bind indole-urea derivatives, such as the orphan nuclear receptor Nur77.[13]

    Protocol 1: Virtual Screening via Molecular Docking

    • Ligand Preparation: Generate a 3D conformation of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea. Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Target Library Preparation: Procure a library of 3D kinase crystal structures from the Protein Data Bank (PDB). Focus on families frequently targeted by indole derivatives, such as VEGFR, PDGFR, EGFR, SRC, and CDKs.[9][11][12] Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to systematically place the ligand into the defined ATP-binding site of each kinase.

    • Scoring and Analysis: Score each resulting protein-ligand pose based on the software's scoring function, which estimates binding affinity (e.g., kcal/mol). Rank the kinase targets from most to least favorable predicted binding energy.

    • Result Interpretation: Prioritize the top 5-10 kinase families with the best docking scores for follow-up experimental validation.

    Biochemical Profiling: Broad-Spectrum Kinase Panel

    The most direct method to identify potential kinase targets is to test the compound's activity against a large panel of purified, recombinant kinases. This approach provides direct biochemical evidence of inhibition, bypassing the complexities of the cellular environment.

    Causality of Experimental Choice: A broad kinase panel is the gold standard for unbiased hit identification and for revealing potential off-target effects early in development. A large panel (>400 kinases) provides a comprehensive view of the compound's selectivity profile across the kinome. A single, relatively high concentration (e.g., 10 µM) is used to ensure the capture of even moderate-affinity interactions.

    Protocol 2: In Vitro Kinase Inhibition Profiling

    • Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Assay Execution (Service Provider): Submit the compound to a commercial vendor (e.g., Eurofins Discovery, Reaction Biology Corp.) for screening against their largest available kinase panel. The standard assay format measures the residual kinase activity in the presence of the compound, typically at a 1 or 10 µM concentration. ATP concentration is usually set at or near the Km for each specific kinase.

    • Data Analysis: The primary data is reported as Percent Inhibition (%) relative to a vehicle (DMSO) control.

      % Inhibition = (1 - (Activity with Compound / Activity with Vehicle)) * 100

    • Hit Selection: Define a "hit" as any kinase exhibiting >50% inhibition at the screening concentration. Group hits by kinase family to identify potential patterns. A high degree of inhibition against multiple members of a specific family (e.g., SRC family kinases) is a strong indicator of a primary target class.

    Part 2: Target Validation - From Hit to Confirmed Target

    Once a prioritized list of "hits" is generated, the next phase focuses on confirming these interactions with quantitative, cell-based assays. The goal is to prove that the compound directly engages its putative target in a physiological context.

    Quantifying Potency: IC50 Determination

    The single-point data from the initial screen must be expanded into a dose-response curve to determine the compound's potency (IC50) for each high-priority hit.

    Causality of Experimental Choice: The IC50 value is a critical metric for ranking the potency of the compound against different targets and for comparing it to known inhibitors. This quantitative measure is essential for guiding structure-activity relationship (SAR) studies and for selecting appropriate concentrations for subsequent cell-based assays.

    Table 1: Hypothetical IC50 Data for Top Kinase Hits

    Kinase TargetIC50 (nM)Hill Slope
    VEGFR-2451.1
    PDGFRβ800.9
    c-Kit1501.0
    SRC8501.2
    LCK>10,000N/A
    Confirming Target Engagement in Live Cells: CETSA

    A compound's ability to inhibit a recombinant enzyme in a test tube does not guarantee it can reach and bind its target inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells.

    Causality of Experimental Choice: CETSA provides direct evidence of target engagement in a physiological environment. An increase in the melting temperature (Tagg) of a target protein in the presence of the compound is strong proof of a direct physical interaction. This method is independent of enzymatic function and can be used for any soluble protein target.

    Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow

    CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cells 1. Culture Cells treat 2. Treat with Compound or Vehicle cells->treat aliquot 4. Aliquot Lysate harvest 3. Harvest & Lyse treat->harvest heat 5. Heat Aliquots (Temp Gradient) harvest->aliquot centrifuge 6. Centrifuge to Pellet Aggregates aliquot->heat wb 7. Western Blot for Target Protein heat->centrifuge quant 8. Quantify Soluble Protein & Plot centrifuge->wb wb->quant

    Caption: Workflow for CETSA to confirm target engagement.

    Protocol 3: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Culture a relevant cell line (e.g., HUVEC for VEGFR-2) to ~80% confluency. Treat cells with the test compound at 10x the biochemical IC50 or with vehicle (DMSO) for 1-2 hours.

    • Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat individual aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Detection: Carefully collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the specific target protein remaining in the supernatant by Western Blot.

    • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

    Part 3: Functional Validation - Linking Target to Cellular Activity

    Confirming direct binding is necessary but not sufficient. The final phase of target validation is to demonstrate that engagement of the target by the compound leads to a functional consequence in the cell, ultimately resulting in a desired therapeutic phenotype, such as inhibition of cancer cell proliferation.

    Measuring Downstream Pathway Modulation

    If the compound inhibits a kinase, the phosphorylation of that kinase's direct substrate should decrease. This provides a crucial mechanistic link between target engagement and cellular function.

    Causality of Experimental Choice: Western blotting for a key downstream phosphoprotein is a highly specific method to confirm that the kinase's catalytic activity is inhibited in cells. For example, if VEGFR-2 is the target, one would measure the level of phosphorylated PLCγ1 or ERK1/2 in response to VEGF stimulation. A reduction in the phospho-signal in compound-treated cells validates functional target inhibition.

    Diagram 2: Target Validation Logic

    Validation_Logic Compound Compound Target Target Kinase (e.g., VEGFR-2) Compound->Target Binds (CETSA) Substrate Downstream Substrate (e.g., p-ERK) Compound->Substrate Inhibits (Western Blot) Target->Substrate Phosphorylates Phenotype Cellular Phenotype (e.g., Apoptosis) Substrate->Phenotype Drives Knockdown Target Knockdown (siRNA) Knockdown->Target Reduces Knockdown->Phenotype Abrogates Compound Effect

    Caption: Logical flow for validating a kinase target.

    Assessing the Anti-Proliferative Phenotype

    The ultimate goal for an anticancer agent is to inhibit the growth of tumor cells. Cell viability assays are used to measure the compound's cytotoxic or cytostatic effects.

    Causality of Experimental Choice: It is essential to select cell lines where the hypothesized target is a known driver of proliferation or survival. For example, if VEGFR-2 is the primary target, testing would be relevant in angiogenesis models or in tumor cell lines that aberrantly express the receptor. An MTT or CellTiter-Glo assay provides a robust, high-throughput method to quantify the effect on cell proliferation.

    Protocol 4: Cell Viability Assay (MTT)

    • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the compound (e.g., 10-point curve, 3-fold dilutions) for 72 hours.

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Readout: Measure the absorbance of the purple solution at ~570 nm using a plate reader.

    • Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

    Conclusion and Future Directions

    This guide outlines a rigorous, step-wise strategy for the deconvolution of the therapeutic targets of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea. By progressing from broad, unbiased screening to specific, mechanistic validation, this workflow ensures that resources are focused on the most promising biological targets. Successful validation of a primary target, such as a specific protein kinase, would position this compound as a lead candidate for further preclinical development, including medicinal chemistry optimization, pharmacokinetic profiling, and evaluation in in vivo cancer models. While kinase inhibition is the primary hypothesis, should this prove unfruitful, the structural motifs of the compound suggest that other target classes, such as topoisomerases or nuclear receptors, could be explored using similar validation principles.[13][14]

    References

    • Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Publishing.
    • Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. MDPI.
    • Design, Synthesis and Antitumor Activity Evaluation of Indole Derivatives Containing Thiadiazole and Urea Motifs. ResearchGate.
    • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed.
    • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. ResearchGate.
    • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.
    • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Unknown Source.
    • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.
    • Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties. MDPI.
    • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
    • Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy. PMC.
    • Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy. PubMed.
    • Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. MDPI.
    • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Unknown Source.
    • Bisindole Compounds—Synthesis and Medicinal Properties. Semantic Scholar.
    • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed.
    • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC.
    • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

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    Spectroscopic Characterization (NMR, MS) of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea: A Comprehensive Analytical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The structural elucidation of complex, multi-pharmacophore molecules is a critical bottleneck in modern drug development. 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (Chemical Formula: C₁₉H₁₈N₄O, Exact Mass: 318.1481 Da) is an asymmetric bis-indole urea derivative. Bis-indole derivatives, particularly those linked via a urea or thiourea core, have garnered significant attention due to their diverse pharmacological profiles, including anti-proliferative and autophagy-modulating activities[1]. The indole nucleus acts as a privileged pharmacophore, necessitating rigorous spectroscopic validation to confirm regiochemistry during synthesis[2].

    This whitepaper provides an authoritative, step-by-step guide to the spectroscopic characterization of this compound using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

    Structural Deconstruction & Analytical Strategy

    To design a self-validating analytical workflow, we must first deconstruct the molecule into its three distinct electronic environments:

    • The 1H-indol-3-yl moiety: An electron-rich aromatic system directly attached to the urea N1.

    • The Urea Core (-NH-CO-NH-): A rigid, planar linkage susceptible to specific collision-induced dissociation (CID) pathways.

    • The (2-methyl-1H-indol-5-yl)methyl moiety: An aliphatic-aromatic hybrid where the benzylic methylene acts as an insulating spacer to the urea N3.

    The electronic properties of the indole ring heavily influence the shielding environment observed in NMR spectroscopy[3]. Mass spectrometry and NMR remain the gold standard for elucidating the structural integrity of organic derivatives of indoles[4].

    AnalyticalWorkflow A Sample Preparation (DMSO-d6 / MeOH) B LC-ESI-HRMS (Exact Mass & MS/MS) A->B C 1D NMR (1H, 13C) A->C E Structural Validation B->E D 2D NMR (COSY, HSQC, HMBC) C->D D->E

    Fig 1. Integrated MS and NMR analytical workflow for bis-indole urea elucidation.

    High-Resolution Mass Spectrometry (HRMS) Profiling

    Experimental Protocol: LC-ESI-QTOF
    • Causality of Ionization Choice: Electrospray Ionization (ESI) in positive mode is selected because the basic nature of the indole and urea nitrogens readily accepts protons, yielding a robust [M+H]⁺ signal.

    • Sample Prep: The compound is dissolved in LC-MS grade Methanol containing 0.1% Formic Acid. The weak acid promotes ionization without prematurely hydrolyzing the fragile urea bond.

    • Acquisition: Data-Dependent Acquisition (DDA) is utilized. The quadrupole isolates the precursor ion (m/z 319.15), and a collision energy ramp (15–35 eV) is applied to generate a rich MS/MS spectrum.

    Fragmentation Pathway Analysis

    The MS/MS fragmentation of asymmetric ureas is highly diagnostic. The primary cleavage occurs at the C-N bonds of the urea core.

    • Cleavage A: Loss of the (2-methyl-1H-indol-5-yl)methylamine fragment yields the indol-3-yl isocyanate radical cation (m/z 159.05).

    • Cleavage B: Cleavage of the N3-aliphatic bond generates the (2-methylindol-5-yl)methyl cation (m/z 144.08). This is the base peak of the MS/MS spectrum because the positive charge is highly resonance-stabilized by the indole ring (a classic benzylic-type stabilization).

    MSFragmentation M Precursor Ion[M+H]+ m/z 319.1550 F1 Indol-3-yl isocyanate m/z 159.05 M->F1 - C10H12N2 (160 Da) F2 (2-Methylindol-5-yl)methyl cation m/z 144.08 M->F2 - C9H7N2O (175 Da) F3 Indol-3-amine radical cation m/z 132.06 M->F3 Urea cleavage

    Fig 2. Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

    Quantitative MS Data Summary
    Ion Identitym/z (Theoretical)m/z (Observed)Mass Error (ppm)Relative Abundance (%)
    [M+H]⁺ 319.1553319.1550-0.9100
    [M+Na]⁺ 341.1373341.1370-0.815
    Indol-3-yl isocyanate [Frag]⁺ 159.0553159.0551-1.245
    (2-Methylindol-5-yl)methyl [Frag]⁺ 144.0808144.0810+1.485
    Indol-3-amine [Frag]⁺ 132.0682132.0680-1.520

    Nuclear Magnetic Resonance (NMR) Elucidation

    Experimental Protocol & Solvent Causality
    • Solvent Selection: DMSO-d₆ is strictly required. Non-polar solvents like CDCl₃ fail due to the poor solubility of bis-indole ureas. Protic solvents like CD₃OD cause rapid deuterium exchange of the four critical exchangeable protons (two indole NHs, two urea NHs), erasing vital structural connectivity data. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the NH protons and resolving them as sharp, distinct signals.

    • Acquisition: Spectra are acquired on a 600 MHz spectrometer equipped with a cryoprobe. A relaxation delay (d1) of 2.0 seconds is set to ensure the accurate integration of the aliphatic CH₂ and CH₃ groups against the aromatic protons.

    ¹H NMR Assignments (600 MHz, DMSO-d₆)

    The ¹H NMR spectrum acts as a self-validating map of the molecule's asymmetry. The urea N1-H (attached directly to the electron-rich indole ring) is highly deshielded (8.45 ppm), whereas the urea N3-H (attached to the aliphatic methylene) is shielded (6.45 ppm) and presents as a triplet due to coupling with the adjacent CH₂ group.

    ProtonShift (ppm)MultiplicityJ (Hz)IntegrationAssignment
    NH (Indole 1) 10.85s-1HIndole 1 N1-H
    NH (Indole 2) 10.70s-1HIndole 2 N1-H
    NH (Urea N1) 8.45s-1HUrea N1-H (attached to Indole 1)
    Ar-H (Indole 1) 7.65d8.01HIndole 1 C4-H
    Ar-H (Indole 1) 7.40d2.51HIndole 1 C2-H
    Ar-H (Indole 2) 7.35s-1HIndole 2 C4-H
    Ar-H (Indole 1) 7.30d8.01HIndole 1 C7-H
    Ar-H (Indole 2) 7.20d8.01HIndole 2 C7-H
    Ar-H (Indole 1) 7.10t7.51HIndole 1 C6-H
    Ar-H (Indole 1) 7.00t7.51HIndole 1 C5-H
    Ar-H (Indole 2) 6.95dd8.0, 1.51HIndole 2 C6-H
    NH (Urea N3) 6.45t5.51HUrea N3-H (attached to CH₂)
    Ar-H (Indole 2) 6.10s-1HIndole 2 C3-H
    CH₂ 4.30d5.52HMethylene spacer
    CH₃ 2.35s-3HMethyl on Indole 2 (C2)
    ¹³C NMR Assignments (150 MHz, DMSO-d₆)

    The 19 distinct carbon signals confirm the lack of symmetry. The urea carbonyl at 156.2 ppm is a definitive marker of the successful coupling between the two indole fragments.

    CarbonShift (ppm)TypeAssignment
    C=O 156.2CqUrea Carbonyl
    Cq 136.5CqIndole 1 C7a
    Cq 135.8CqIndole 2 C7a
    Cq 135.2CqIndole 2 C2
    Cq 130.5CqIndole 2 C5
    Cq 128.4CqIndole 2 C3a
    Cq 126.1CqIndole 1 C3a
    CH 121.5CHIndole 1 C6
    CH 120.8CHIndole 2 C6
    CH 119.5CHIndole 1 C5
    CH 118.8CHIndole 2 C4
    CH 118.2CHIndole 1 C4
    Cq 115.0CqIndole 1 C3
    CH 113.5CHIndole 1 C2
    CH 111.5CHIndole 1 C7
    CH 110.8CHIndole 2 C7
    CH 99.5CHIndole 2 C3
    CH₂ 43.5CH₂Methylene spacer
    CH₃ 13.8CH₃Methyl (C2)
    2D NMR Logical Relationships (Validation)

    To definitively prove the regiochemistry of the linkage, Heteronuclear Multiple Bond Correlation (HMBC) is employed. The protocol relies on observing long-range (²J and ³J) carbon-proton couplings:

    • The methylene protons at 4.30 ppm show a strong ³J correlation to the urea carbonyl at 156.2 ppm , proving attachment to the urea core.

    • Simultaneously, these same methylene protons show ²J/³J correlations to the C4 (118.8 ppm), C5 (130.5 ppm), and C6 (120.8 ppm) carbons of Indole 2, unambiguously linking the aliphatic spacer to the 5-position of the 2-methylindole ring.

    Conclusion & Quality Assurance

    The spectroscopic characterization of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea requires a multi-modal approach. By leveraging the specific protonation affinities in positive-mode LC-HRMS, we can induce diagnostic benzylic and urea-core cleavages. Concurrently, the strategic use of DMSO-d₆ in NMR prevents proton exchange, allowing 2D HMBC to map the exact atomic connectivity across the urea bridge. This self-validating system ensures absolute confidence in the structural integrity of the synthesized pharmacophore.

    References

    • Title: Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy Source: PMC (nih.gov) URL: [Link]

    • Title: Bisindole Compounds—Synthesis and Medicinal Properties Source: MDPI URL: [Link]

    • Title: A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition Source: PMC (nih.gov) URL: [Link]

    • Title: Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide Source: PubMed (nih.gov) URL: [Link]

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    Engineering Cytotoxicity: A Technical Guide to the Mechanistic Evaluation of Bis-Indole Compounds in Oncology

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Bis-indole alkaloids, encompassing marine-derived classes such as topsentins and hamacanthins, as well as highly optimized synthetic analogs, represent a potent class of pharmacophores in modern oncology drug development[1]. Characterized by two indole moieties connected via various structural spacers (e.g., imidazole, pyridine, or phenyl linkers), these compounds exhibit profound cytotoxic effects against a broad spectrum of human cancer cell lines. This technical guide dissects the molecular mechanisms of bis-indole-induced cytotoxicity, outlines critical structure-activity relationships (SAR), and provides self-validating experimental protocols designed for rigorous preclinical evaluation.

    Mechanistic Paradigms of Bis-Indole Cytotoxicity

    The efficacy of bis-indole compounds is not monolithic; it is driven by multi-target engagement that disrupts cellular homeostasis and forces malignant cells into programmed death pathways.

    Mitochondrial-Driven Intrinsic Apoptosis

    A primary mechanism of action for marine bisindoles, such as 2,2-bis(6-bromo-3-indolyl) ethylamine (BrBIn), is the potent induction of intrinsic apoptosis[2]. BrBIn actively modulates the Bcl-2 protein family by up-regulating pro-apoptotic Bax and down-regulating anti-apoptotic Bcl-2 and Bcl-xL[2]. This shift in the stoichiometric balance permeabilizes the outer mitochondrial membrane, leading to the collapse of the mitochondrial membrane potential ( ΔΨm​ ) and the subsequent release of cytochrome c to activate the caspase cascade[2].

    DNA Damage and Repair Inhibition

    Advanced synthetic derivatives, such as bisindole-pyrrolobenzodiazepine (PBD) conjugates, operate via a dual-threat mechanism. They not only intercalate or covalently bind to DNA to induce single-stranded breaks but also actively inhibit critical DNA repair pathways[3]. This unrepaired DNA damage triggers intracellular Reactive Oxygen Species (ROS) generation and subsequent p53-mediated or independent apoptosis, effectively overriding the cancer cell's survival mechanisms[3].

    Cell Cycle Arrest and Kinase Inhibition

    Certain bis-indole derivatives exert cytotoxicity by directly inhibiting cyclin-dependent kinases (e.g., CDK1), effectively arresting the cell cycle at the G2/M phase[1]. This kinase inhibition prevents mitotic entry, pushing the cancer cell toward apoptotic execution due to prolonged mitotic arrest and a reduction in anti-apoptotic proteins like survivin[1].

    G BisIndole Bis-Indole Compound (e.g., BrBIn) Bax Bax Up-regulation BisIndole->Bax Activates Bcl2 Bcl-2 / Bcl-xL Down-regulation BisIndole->Bcl2 Inhibits Mito Mitochondrial Depolarization Caspase Caspase Cascade Activation Mito->Caspase Cytochrome c release Bax->Mito Bcl2->Mito Apoptosis Apoptotic Cell Death Caspase->Apoptosis

    Mechanistic pathway of bis-indole induced mitochondrial apoptosis in cancer cells.

    Quantitative Efficacy and Structure-Activity Relationship (SAR)

    The central spacer and the substituents on the indole rings dictate both the potency and the selectivity of the compound. For instance, replacing the central imidazole ring of natural nortopsentins with a pyridine ring significantly enhances the cytotoxic profile against specific solid tumors.

    Table 1: Comparative in vitro Cytotoxicity of Select Bis-Indole Compounds

    Compound Class / NameTarget Cell LineTissue OriginIC₅₀ (µM)Primary Mechanism
    Topsentin B1 P388Leukemia4.1 ± 1.4Proliferation inhibition[1]
    BrBIn (84) U937Lymphoma< 10.0Mitochondrial apoptosis[2]
    Bis-indolylpyridine 8c HCT-116Colon2.6 - 8.8Cell cycle arrest / Anti-proliferation
    Bisindole-PBD (5b) MCF-7Breast2.0 - 8.0DNA damage / Repair inhibition[3]

    Self-Validating Experimental Workflows

    As a Senior Application Scientist, I emphasize that relying on a single viability assay (like MTT) is a critical vulnerability in drug screening. Metabolic assays can be confounded by drug-induced metabolic shifts (e.g., modulation of the Warburg effect) rather than true cell death. Therefore, a self-validating triad of assays must be employed: metabolic viability, membrane potential analysis, and protein expression profiling.

    Workflow CellCulture 1. Cell Culture & Seeding (Log-phase growth) Treatment 2. Bis-Indole Treatment (Dose-response gradient) CellCulture->Treatment MTT 3A. MTT Viability Assay (IC50 Determination) Treatment->MTT FlowCyto 3B. Flow Cytometry (JC-1 / Annexin V) Treatment->FlowCyto Western 3C. Western Blotting (Bax, Bcl-2, Caspases) Treatment->Western Validation 4. Data Integration & Self-Validation MTT->Validation FlowCyto->Validation Western->Validation

    Self-validating experimental workflow for assessing bis-indole cytotoxicity.

    Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
    • Causality: The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. It is used as the first-line screen to establish the IC₅₀ because it provides a rapid, scalable snapshot of gross metabolic viability.

    • Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) at 5×103 cells/well in a 96-well plate. Incubate for 24h to allow adhesion and return to log-phase growth.

    • Treatment: Expose cells to a logarithmic dose gradient of the bis-indole compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate for 48h to 72h to capture multiple cell cycles.

    • Development: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3-4h at 37°C.

    • Solubilization: Aspirate media and dissolve the resulting formazan crystals in 100 µL DMSO.

    • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

    Protocol 2: Ratiometric Analysis of Mitochondrial Depolarization (JC-1 Assay)
    • Causality: To validate that the metabolic drop observed in the MTT assay is due to intrinsic apoptosis, we must measure ΔΨm​ . JC-1 is chosen over single-emission dyes because its dual-emission nature (red J-aggregates in healthy mitochondria, green monomers in depolarized ones) provides an internal control, eliminating artifacts from variations in cell size, dye loading, or mitochondrial mass[2].

    • Harvesting: Post-treatment (at the established IC₅₀ concentration for 12-24h), harvest cells and wash with cold PBS.

    • Staining: Incubate cells with JC-1 dye (2 µM) for 15-30 minutes at 37°C in the dark.

    • Washing: Wash twice with JC-1 buffer to remove unbound dye.

    • Flow Cytometry: Analyze using a flow cytometer. Excite at 488 nm; measure emission at 530 nm (green channel) and 590 nm (red channel).

    • Analysis: A decrease in the red/green fluorescence ratio definitively validates mitochondrial membrane collapse, confirming the activation of the intrinsic apoptotic pathway[2].

    Protocol 3: Molecular Validation via Western Blotting
    • Causality: Phenotypic assays must be grounded in molecular evidence. Western blotting for Bcl-2 family proteins and caspases confirms the precise signaling cascade engaged by the bis-indole, ensuring the observed cell death is target-specific and not merely a result of broad chemical toxicity[2].

    • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Separation: Resolve 30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probing: Probe with primary antibodies against Bax, Bcl-2, Bcl-xL, and cleaved Caspase-3/9. Use β -actin or GAPDH as a loading control.

    • Detection: Develop using enhanced chemiluminescence (ECL) and quantify via densitometry. An increased Bax/Bcl-2 ratio definitively validates the pro-apoptotic mechanism[2].

    Conclusion

    The rational design and rigorous evaluation of bis-indole compounds require a deep understanding of their multi-faceted cytotoxic mechanisms. By employing self-validating experimental designs—combining metabolic screening with ratiometric flow cytometry and targeted molecular profiling—researchers can confidently identify lead compounds that overcome cancer cell resistance pathways and push them toward clinical viability.

    References

    • Marine bisindole alkaloid: A potential apoptotic inducer in human cancer cells Source: PMC - NIH URL:[Link]

    • Full article: A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway Source: Taylor & Francis URL:[Link]

    • Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development Source: MDPI URL:[Link]

    • Synthesis and Cytotoxic Activity of Novel Mono- and Bis-Indole Derivatives: Analogues of Marine Alkaloid Nortopsentin Source: Bentham Science Publishers URL:[Link]

    Sources

    Methodological & Application

    Application Note & Protocol: Solubilization of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea for In Vitro Studies

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Understanding the Molecule

    1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is a compound featuring two indole moieties linked by a urea bridge. This structure is characteristic of many biologically active molecules. The presence of multiple aromatic rings and the urea functional group suggests significant hydrophobicity and a high potential for low aqueous solubility. Accurate and consistent solubilization is therefore a critical first step for any meaningful in vitro investigation, as undissolved compound can lead to inaccurate concentration-response curves and artifactual data. This guide provides a systematic approach to dissolving this compound for reliable and reproducible experimental results.

    The Central Challenge: Overcoming Poor Aqueous Solubility

    The primary obstacle for using hydrophobic compounds like 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea in biological assays is their tendency to precipitate out of aqueous solutions, such as cell culture media or biochemical buffers. This can lead to several experimental failures:

    • Inaccurate Dosing: The actual concentration of the compound in solution may be far lower than the nominal concentration.

    • High Variability: Inconsistent precipitation between wells or experiments leads to poor reproducibility.

    • Cellular Stress Artifacts: Compound precipitates can cause physical stress to cells, leading to non-specific toxicity.

    The strategy outlined below is designed to create a stable, high-concentration stock solution in an organic solvent, which can then be carefully diluted into the final aqueous assay medium.

    Strategic Solvent Selection: A Data-Driven Approach

    The choice of solvent is paramount. The ideal solvent must effectively dissolve the compound while having minimal impact on the biological system at its final working concentration.

    3.1. Primary Solvent: Dimethyl Sulfoxide (DMSO)

    For most poorly soluble, non-polar compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous media.[1]

    3.2. Vehicle Toxicity: The Critical DMSO Limit

    While an excellent solvent, DMSO is not biologically inert. At higher concentrations, it can induce cell stress, affect protein function, and cause cell death.[2] The final concentration of DMSO in the assay medium must be kept to a minimum, ideally ≤0.1% , and generally should not exceed 0.5% for most cell lines.[3][4][5] It is imperative to perform a vehicle control experiment, treating cells with the highest concentration of DMSO used in the experiment to ensure it has no confounding effects.[4]

    Final DMSO Concentration General Cellular Impact Recommendation
    ≤ 0.1% Generally considered safe for most cell lines with minimal effects.[2][4]Recommended Target
    0.1% - 0.5% May be tolerated by many cell lines, but sensitivity varies.[6]Acceptable, but requires vehicle control validation.
    > 0.5% - 1.0% Increased risk of toxicity and off-target effects.[5]Use with caution, depends on cell type and exposure time.[3]
    > 1.0% Often cytotoxic and can compromise assay integrity.[2][5]Not Recommended

    Visualization of the Solubilization Workflow

    A logical workflow ensures that the compound is handled correctly from powder to final working solution. The following diagram outlines the key steps and decision points.

    G cluster_prep Part A: Stock Solution Preparation cluster_dilution Part B: Working Solution Preparation start Weigh Compound dissolve Add Anhydrous DMSO to create concentrated stock (e.g., 10-50 mM) start->dissolve assist Aid Dissolution: Vortex / Gentle Warming (37°C) / Sonicate dissolve->assist check_stock Visually inspect for complete dissolution assist->check_stock check_stock->assist Insoluble store Store at -20°C or -80°C in single-use aliquots check_stock->store Clear Solution thaw Thaw one aliquot of stock solution store->thaw intermediate Perform serial dilutions in assay medium thaw->intermediate check_working Visually inspect for precipitation intermediate->check_working final_plate Add to assay plate (Final DMSO ≤0.1%) check_working->final_plate Clear Solution troubleshoot Troubleshoot: Lower concentration or use co-solvents check_working->troubleshoot Precipitate Forms

    Caption: Workflow for preparing stock and working solutions of the compound.

    Detailed Experimental Protocols

    Protocol A: Preparation of a 20 mM Stock Solution in DMSO

    This protocol describes the preparation of a high-concentration stock solution. It is critical to use anhydrous (dry) DMSO, as water can decrease the solubility of hydrophobic compounds and promote degradation over time.[7]

    Materials:

    • 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (Molecular Weight to be confirmed by supplier)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial with a Teflon-lined screw cap[8]

    • Analytical balance

    • Vortex mixer

    • Water bath or sonicator (optional)

    Procedure:

    • Calculation: Determine the mass of the compound required. For example, to make 2 mL of a 20 mM stock solution of a compound with a MW of 332.41 g/mol : Mass (mg) = 20 mmol/L * 0.002 L * 332.41 g/mol * 1000 mg/g = 13.3 mg

    • Weighing: Carefully weigh the calculated amount of the compound into the sterile amber vial.

    • Dissolution: Add the calculated volume (e.g., 2 mL) of anhydrous DMSO to the vial.

    • Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Assisted Solubilization (if necessary): If the compound does not fully dissolve, use one of the following methods:

      • Gentle Warming: Briefly warm the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[9]

      • Sonication: Place the vial in a bath sonicator for 5-10 minutes.[10]

    • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

    • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[11][12] Indole-containing compounds can be susceptible to degradation, so proper storage is crucial.[11]

    Protocol B: Preparation of Working Dilutions in Aqueous Assay Medium

    This protocol details the critical step of diluting the DMSO stock into your final cell culture medium or biochemical buffer. The key is to perform this dilution in a stepwise manner to avoid shocking the compound out of solution.

    Materials:

    • Prepared stock solution (from Protocol A)

    • Sterile aqueous assay medium (e.g., DMEM with 10% FBS)

    • Sterile polypropylene tubes

    Procedure:

    • Thaw Stock: Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.[8]

    • Serial Dilution: To achieve a final concentration of 10 µM in the assay with a final DMSO concentration of 0.1%, a 1:1000 dilution of a 10 mM stock would be required. A direct 1:1000 dilution can cause precipitation. Instead, perform an intermediate dilution step.

      • Example for a 10 µM final concentration:

        • Prepare an intermediate dilution: Add 2 µL of the 20 mM stock solution to 398 µL of assay medium. This creates a 100 µM solution in 0.5% DMSO.

        • Vortex the intermediate dilution gently.

        • Prepare the final working solution: Add the required volume of this 100 µM intermediate solution to your assay wells. For example, adding 10 µL of the 100 µM solution to a final assay volume of 100 µL will result in a final compound concentration of 10 µM and a final DMSO concentration of 0.05%.

    • Vehicle Control: Prepare a parallel dilution series using only DMSO (without the compound) in your assay medium. This will serve as your vehicle control to ensure that any observed effects are due to the compound and not the solvent.

    • Immediate Use: It is best practice to prepare working solutions fresh immediately before each experiment, as indole compounds can be unstable in aqueous media.[11]

    Troubleshooting and Advanced Strategies

    If precipitation occurs during the preparation of working dilutions, consider the following strategies:

    • Lower the Final Concentration: The compound may not be soluble at the desired concentration in the final medium. Test a lower concentration range.

    • Use of Co-solvents or Surfactants: For particularly challenging compounds, the inclusion of a low concentration of a surfactant may be necessary.

      • Tween® 80 or Pluronic® F-68: These are non-ionic surfactants often used to improve the solubility of hydrophobic compounds in aqueous solutions.[13][14][15] It is crucial to test the toxicity of these agents on your specific cell line, as they can have their own biological effects.[16] A typical starting concentration in the final assay medium is 0.01% to 0.1%.[17]

    Conclusion and Best Practices

    The successful use of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea in in vitro studies is critically dependent on proper solubilization. By using high-quality anhydrous DMSO, preparing a concentrated stock solution, adhering to strict limits on the final vehicle concentration, and employing careful dilution techniques, researchers can generate reliable and reproducible data. Always validate your methodology with appropriate vehicle controls to ensure the scientific integrity of your findings.

    References

    • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? [Online Forum]. Available at: [Link]

    • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays? [Online Forum]. Available at: [Link]

    • Scientist Solutions. (2025). DMSO in cell based assays. [Online Forum]. Available at: [Link]

    • Jagiellonian Center of Innovation. (n.d.). THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. Jagiellonian Center of Innovation. Available at: [Link]

    • Al-Badran, A. H., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Available at: [Link]

    • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? [Online Forum]. Available at: [Link]

    • Galanis, A. S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]

    • Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. Available at: [Link]

    • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

    • Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Available at: [Link]

    • Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. Available at: [Link]

    • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

    • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

    • Li, J., et al. (2022). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Journal of Chemical Research. Available at: [Link]

    • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Available at: [Link]

    • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]

    • Raza, K., et al. (2019). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. Infectious Disorders - Drug Targets. Available at: [Link]

    • Kitahara, T., et al. (n.d.). Application of Pluronic F68 for Aqueous Two-Phase Extraction of Proteins. Nagoya University Institutional Repository. Available at: [Link]

    • ResearchGate. (2025). Solvent for compound for MTT assay? [Online Forum]. Available at: [Link]

    Sources

    Application Note: Methodologies for Evaluating Indole Compounds in Antimicrobial and Antibiofilm Assays

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    Indole and its synthetic derivatives (e.g., halogenated indoles, bis-indoles, and pyrimido-indoles) have emerged as highly versatile scaffolds in the fight against multidrug-resistant (MDR) pathogens. Unlike traditional bactericidal agents that strictly target cell wall synthesis or DNA replication, indole compounds exhibit pleiotropic mechanisms. They act as intercellular signaling disruptors, efflux pump modulators, and direct membrane-destabilizing agents 1. For instance, specific halogenated indoles like 4-chloroindole and 5-iodoindole demonstrate profound efficacy against Vibrio parahaemolyticus and Acinetobacter baumannii by eradicating mature biofilms at sub-inhibitory concentrations 2.

    Because indoles often modulate virulence rather than strictly inhibiting planktonic growth, evaluating these compounds requires a dual-pronged approach: standardized Minimum Inhibitory Concentration (MIC) testing paired with robust phenotypic biofilm assays.

    Mechanistic Pathways of Indole Derivatives

    G Indole Indole Derivatives QS Quorum Sensing Inhibition (e.g., LsrK Kinase) Indole->QS Membrane Cell Membrane Disruption Indole->Membrane Efflux Efflux Pump Inhibition Indole->Efflux Biofilm Biofilm Eradication & Virulence Suppression QS->Biofilm Death Bactericidal Effect / Sensitization Membrane->Death Efflux->Death

    Fig 1: Mechanistic pathways of indole derivatives in antimicrobial and antibiofilm action.

    Experimental Design & Causality: Building a Self-Validating System

    When screening indole derivatives, researchers frequently encounter false positives due to compound precipitation or solvent toxicity. Indoles are highly lipophilic; thus, Dimethyl Sulfoxide (DMSO) is required for solubilization.

    • The Causality of Controls: If the final DMSO concentration exceeds 1-2% (v/v), it will independently stress the bacterial membrane, artificially lowering the apparent MIC. A self-validating assay must include a Vehicle Control (Media + max DMSO %) to ensure the observed inhibition is strictly driven by the indole pharmacophore.

    • Metabolic vs. Biomass Assays: For biofilm evaluation, standard crystal violet staining only quantifies total biomass (which includes dead cells and extracellular matrix). To prove true biofilm eradication and cellular death within the matrix, we utilize the XTT metabolic assay. This assay relies on active electron transport chains in living sessile cells to reduce a tetrazolium salt into a colorimetric formazan product, providing a direct readout of surviving cells.

    Protocol 1: Determination of MIC (CLSI Guidelines)

    This protocol adapts the Clinical and Laboratory Standards Institute (CLSI) M100 broth microdilution method specifically for lipophilic indole derivatives 4.

    Materials
    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well clear, flat-bottom polystyrene microtiter plates

    • Indole compounds (Stock: 10 mg/mL in 100% DMSO)

    • Standardized bacterial inoculum (0.5 McFarland standard, approx. 1.5×108 CFU/mL)

    Step-by-Step Methodology
    • Preparation of Working Solutions: Dilute the indole stock in CAMHB to achieve a starting concentration of 1,024 µg/mL. Ensure the final DMSO concentration remains ≤ 2%.

    • Serial Dilution: Add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the working indole solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing to well 10. Discard 100 µL from well 10. (Wells 11 and 12 serve as growth and sterility controls, respectively).

    • Inoculum Preparation: Dilute the 0.5 McFarland suspension 1:150 in CAMHB to yield 1×106 CFU/mL. Causality Note: Standardizing the inoculum ensures bacteria are in the exponential growth phase, where they are most uniformly susceptible to membrane-active agents.

    • Inoculation: Add 100 µL of the diluted inoculum to wells 1-11. The final test concentration range will be 512 µg/mL to 1 µg/mL, with a final bacterial density of 5×105 CFU/mL.

    • Incubation: Seal the plate with a breathable membrane to prevent evaporation (which concentrates the drug) and incubate at 37°C for 18-24 hours.

    • Validation & Reading: The MIC is the lowest concentration exhibiting no visible turbidity. Validate the assay by ensuring the growth control (Well 11) is fully turbid and the vehicle control shows no baseline inhibition compared to the growth control.

    Protocol 2: Biofilm Inhibition and Eradication Assay (XTT Method)

    Indoles often exhibit antibiofilm activity at sub-MIC levels. This workflow evaluates the eradication of mature biofilms.

    Workflow Start Bacterial Culture (0.5 McFarland) Adhesion Adhesion Phase (96-well plate, 37°C) Start->Adhesion Treatment Indole Treatment (Sub-MIC to 2x MIC) Adhesion->Treatment Incubation Incubation (24-48 h) Treatment->Incubation Wash Planktonic Cell Removal (PBS Wash) Incubation->Wash XTT XTT Metabolic Assay & Absorbance Reading Wash->XTT

    Fig 2: Step-by-step workflow for evaluating indole-mediated biofilm inhibition using XTT.

    Step-by-Step Methodology
    • Adhesion Phase: Inoculate 96-well plates with 200 µL of bacterial suspension ( 106 CFU/mL) supplemented with 1% glucose to promote robust extracellular matrix formation. Incubate for 24 hours at 37°C.

    • Washing: Gently aspirate the media. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent planktonic cells. Crucial Step: Pipette against the well wall rather than the bottom to avoid shearing the delicate sessile biomass.

    • Treatment Phase: Add 200 µL of fresh media containing indole derivatives at varying concentrations (e.g., 0.25×, 0.5×, 1×, and 2× MIC). Incubate for an additional 24 hours.

    • XTT Reduction: Wash the wells again with PBS. Add 100 µL of PBS, followed by 50 µL of freshly prepared XTT-menadione solution (1 mg/mL XTT, 1 µM menadione). Menadione acts as an electron coupler, accelerating the reduction of XTT by bacterial enzymes.

    • Quantification: Incubate in the dark at 37°C for 2 hours. Measure the absorbance of the soluble orange formazan derivative at 490 nm using a microplate reader.

    • Data Analysis: Calculate % Biofilm Eradication relative to the untreated vehicle control: % Eradication = [(OD_control - OD_treated) / OD_control] × 100

    Quantitative Data Presentation

    The following table summarizes benchmark MIC and biofilm inhibition parameters for representative indole derivatives against critical MDR pathogens, synthesizing recent screening data 123.

    Indole DerivativeTarget PathogenMIC (µg/mL)Biofilm Inhibition (%) at Sub-MICPrimary Mechanism
    Indole (Parent) Vibrio parahaemolyticus400< 20%Weak signaling modulation
    4-Chloroindole Vibrio parahaemolyticus50> 80% (at 20 µg/mL)Membrane damage & Motility loss
    5-Iodoindole Acinetobacter baumannii64> 70% (at 32 µg/mL)Matrix disruption
    7-Hydroxyindole Acinetobacter baumannii512> 50% (at 128 µg/mL)Quorum sensing interference
    Compound A40 (Cyano-indole) Escherichia coli> 256> 85% (at 10 µM)LsrK Kinase Inhibition

    References

    • Source: National Institutes of Health (NIH)
    • Title: Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus Source: Frontiers in Microbiology URL
    • Source: Journal of Medicinal Chemistry (ACS Publications)
    • Title: Performance Standards for Antimicrobial Susceptibility Testing (M100)

    Sources

    Application Note: A Framework for Kinase Profiling of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing kinase profiling of the novel compound 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea . As this is a compound not widely characterized in public literature, this application note establishes a robust, principles-based framework for its systematic evaluation. We detail protocols for determining its inhibitory activity, selectivity across the human kinome, and its effects within a cellular context. The methodologies are grounded in established, high-quality assays to ensure data integrity and reproducibility.

    Introduction: The Rationale for Kinase Profiling

    Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including signal transduction, metabolism, and cell cycle progression.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[1]

    The compound 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea belongs to the indolyl urea class of molecules. This scaffold is present in numerous known kinase inhibitors, suggesting its potential as a kinase-directed agent.[5][6] However, the efficacy and safety of a kinase inhibitor are defined by its potency and, crucially, its selectivity. Profiling a novel compound against a wide array of kinases is essential to:

    • Identify Primary Targets: Determine the kinase(s) against which the compound has the highest potency.

    • Assess Selectivity: Understand the compound's activity against off-target kinases, which is critical for predicting potential side effects and understanding polypharmacology.[7][8][9]

    • Guide Lead Optimization: Inform medicinal chemistry efforts to improve potency and selectivity.

    • Elucidate Mechanism of Action: Provide a molecular basis for the compound's biological effects.

    This guide will walk through a logical, multi-tiered approach to thoroughly characterize the kinase inhibitory profile of this novel compound.

    Foundational Principles & Strategic Workflow

    A successful kinase profiling campaign follows a structured progression from broad, high-throughput biochemical screens to more focused cell-based validation.

    Biochemical vs. Cell-Based Assays
    • Biochemical Assays: These in vitro assays utilize purified, recombinant kinases, a substrate, and ATP to directly measure the compound's ability to inhibit the enzymatic reaction.[10] They are ideal for initial screening and determining direct inhibitory constants (e.g., IC50) because they isolate the interaction between the inhibitor and the kinase.[11]

    • Cell-Based Assays: These assays measure the compound's effect on kinase activity within a living cell.[3][11] This provides a more physiologically relevant context, accounting for factors like cell permeability, intracellular ATP concentrations, and engagement with the target in its native environment.[3][11]

    The Kinase Profiling Workflow

    Our recommended workflow is designed to maximize information while efficiently using resources.

    G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Selectivity & Cellular Activity cluster_2 Phase 3: Advanced Characterization A Compound Synthesis & QC (1-(1H-indol-3-yl)-3-... -yl)methyl]urea) B Primary Biochemical Screen (e.g., ADP-Glo™ at 10 µM) A->B Solubilized Compound C IC50 Determination on Hits (10-point dose-response) B->C Identified 'Hits' (e.g., >70% Inhibition) D Broad Kinome Selectivity Panel (e.g., >300 kinases) C->D Potent Hits E Cell-Based Target Validation (Western Blot for p-Substrate) D->E Selective Hits F Mechanism of Action Studies (e.g., ATP Competition) E->F G Lead Optimization F->G

    Caption: A logical workflow for kinase inhibitor profiling.

    Detailed Protocols & Methodologies

    Protocol 1: In Vitro Biochemical IC50 Determination using ADP-Glo™

    This protocol describes the determination of a compound's IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12][13][14]

    Principle of the ADP-Glo™ Assay: The assay is performed in two steps. First, the kinase reaction occurs, producing ADP. The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP back to ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[13][14]

    G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP Reaction ADP + Phospho-Substrate + remaining ATP Kinase->Reaction Inhibitor Test Compound Inhibitor->Kinase Inhibition ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction->ADP_Glo_Reagent Depletion ADP + Phospho-Substrate ADP_Glo_Reagent->Depletion Depletes ATP Detection_Reagent Add Kinase Detection Reagent Depletion->Detection_Reagent Signal Light (Luminescence) Detection_Reagent->Signal Converts ADP to ATP, Luciferase reaction

    Caption: Principle of the ADP-Glo™ Kinase Assay.

    Materials:

    • Recombinant Kinase of interest (e.g., from Promega, Reaction Biology)

    • Kinase-specific substrate peptide

    • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)

    • 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, dissolved in 100% DMSO

    • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ATP, high purity

    • White, opaque 96-well or 384-well assay plates

    • Multichannel pipettes

    • Plate-reading luminometer

    Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM, yielding a final top assay concentration of 10 µM.

    • Reaction Setup:

      • To each well of the assay plate, add 1 µL of the serially diluted compound or DMSO vehicle control.

      • Prepare a 2X kinase/substrate master mix in kinase buffer. Add 10 µL of this mix to each well.

      • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at or near the Km(ATP) for the specific kinase to accurately assess potency.[15]

    • Initiate Kinase Reaction: Add 10 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 20 µL.

    • Incubation: Incubate the plate at room temperature for 60 minutes. This time may need optimization depending on the kinase activity.

    • Terminate and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Develop Signal: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read Plate: Measure luminescence using a plate-reading luminometer.

    Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls (0% inhibition = high signal, 100% inhibition = low signal).

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

    Protocol 2: Cell-Based Target Inhibition via Western Blot

    This protocol assesses if the compound can inhibit a specific kinase inside a cell by measuring the phosphorylation of a known downstream substrate.

    Principle: Cells are treated with the test compound, which enters the cell and inhibits its target kinase. This prevents the phosphorylation of downstream proteins. After treatment, cells are lysed, and the proteins are separated by size using SDS-PAGE. Western blotting with a phospho-specific antibody allows for the quantification of the change in substrate phosphorylation. A decrease in the phospho-protein signal indicates target engagement and inhibition by the compound.

    Materials:

    • Cell line expressing the target kinase (e.g., a cancer cell line with an activated signaling pathway)

    • Cell culture medium, FBS, and antibiotics

    • 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibody specific for the phosphorylated substrate

    • Primary antibody for the total substrate protein (as a loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system (e.g., ChemiDoc)

    Procedure:

    • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the test compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 2 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and then add 100 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[16]

    • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[16]

    • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[16]

    • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[17]

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

    • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody for the total protein to ensure equal protein loading across lanes.

    Data Analysis: Quantify the band intensity for the phospho-protein and the total protein for each lane. Normalize the phospho-signal to the total protein signal. Plot the normalized signal against the compound concentration to observe the dose-dependent inhibition of substrate phosphorylation.

    Protocol 3: Kinome-Wide Selectivity Profiling

    To understand the selectivity of the compound, it is crucial to screen it against a large panel of kinases. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).[7][15][18]

    General Workflow:

    • Compound Submission: Provide the CRO with a high-quality sample of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea at a specified concentration in DMSO.

    • Screening: The CRO will typically perform a binding or activity assay (e.g., radiometric [33P]-ATP incorporation or a label-free method) against their kinase panel at one or two fixed concentrations of the compound (e.g., 1 µM and 10 µM).[7]

    • Data Reporting: The results are usually provided as percent inhibition at the tested concentration(s) for each kinase in the panel. Data is often visualized as a dendrogram (kinome map) or a table.[18]

    Interpretation of Results:

    • Identify Potent Off-Targets: Look for kinases that are strongly inhibited (>80-90%) besides the intended primary target.

    • Calculate Selectivity Scores: Metrics like the S-score can be calculated to quantify selectivity. A lower S-score indicates higher selectivity.

    • Guide Further Studies: The selectivity profile will highlight potential off-target liabilities that may need to be addressed through chemical modification or further biological studies.

    Data Presentation and Interpretation

    Quantitative data should be summarized in clear, concise tables for easy comparison.

    Table 1: Hypothetical IC50 Data for 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

    Kinase Target IC50 (nM) Assay Format ATP Concentration
    Kinase X 50 ADP-Glo™ 10 µM (Km)
    Kinase Y 850 ADP-Glo™ 100 µM (Km)

    | Kinase Z | >10,000 | ADP-Glo™ | 50 µM (Km) |

    Table 2: Hypothetical KinomeScan® Selectivity Data (% Inhibition at 1 µM)

    Kinase % Inhibition Kinase % Inhibition
    Kinase X 98% FLT3 45%
    Kinase Y 75% SRC 30%
    ABL1 55% EGFR <10%

    | AURKA | 20% | MEK1 | <10% |

    Data presented in these tables are for illustrative purposes only.

    Conclusion and Future Directions

    This application note provides a foundational strategy for the comprehensive kinase profiling of the novel compound 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea . By following the proposed workflow—from initial biochemical IC50 determination to broad kinome screening and cell-based validation—researchers can build a detailed understanding of the compound's potency, selectivity, and cellular activity. The resulting data package will be critical for making informed decisions regarding the compound's potential as a chemical probe or a therapeutic lead.

    References

    • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

    • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. Retrieved from [Link]

    • Pharmaron. (n.d.). Kinase Profiling & Screening. Retrieved from [Link]

    • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

    • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

    • Drug Target Review. (2018, November 14). Application note: Promega’s ADP-Glo™ assay. Retrieved from [Link]

    • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

    • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

    • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

    • O'Meara, M. J., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from [Link]

    • Kakehi, T., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Retrieved from [Link]

    • Medicines Discovery Catapult. (2026, March 13). Techniques in kinase profiling. Retrieved from [Link]

    • Astuti, P., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Retrieved from [Link]

    • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell. Retrieved from [Link]

    • Kornev, A. P., & Taylor, S. S. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. Retrieved from [Link]

    • The Scientist. (2024, December 26). Leveraging Recombinant Kinases for Drug Discovery Research. Retrieved from [Link]

    • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

    • Stuhlmiller, T. J., et al. (2022). A structure-based tool to interpret the significance of kinase mutations in clinical next generation sequencing in cancer. bioRxiv. Retrieved from [Link]

    • Vesely, J., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. PubMed. Retrieved from [Link]

    • ResearchGate. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

    • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). PubMed. Retrieved from [Link]

    • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2023). PubMed. Retrieved from [Link]

    • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). MDPI. Retrieved from [Link]

    • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025). ResearchGate. Retrieved from [Link]

    • In vitro kinase assay v1. (2023). ResearchGate. Retrieved from [Link]

    • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). PubMed. Retrieved from [Link]

    • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. (2007). ACS Publications. Retrieved from [Link]

    • AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. (2022). KoreaScience. Retrieved from [Link]

    • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. (2016). PubMed. Retrieved from [Link]

    • N'-(3-methyl-5-isothiazolyl)urea: a novel, high-affinity 5-HT2B receptor antagonist. (1995). PubMed. Retrieved from [Link]

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    establishing xenograft models for in vivo testing of indole-based agents

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Establishing Robust Xenograft Models for In Vivo Efficacy Testing of Indole-Based Anticancer Agents

    Introduction & Scientific Rationale

    Indole derivatives represent a highly privileged structural scaffold in oncology drug discovery. Due to their ability to mimic endogenous biological molecules, indole-based agents exhibit multifaceted mechanisms of action, ranging from tubulin polymerization inhibition to multi-targeted receptor tyrosine kinase (RTK) inhibition[1]. Well-known clinical agents, such as the oxindole derivative sunitinib, alongside numerous emerging synthetic indole compounds, have demonstrated potent efficacy against drug-resistant tumors[2].

    However, translating in vitro cytotoxicity to in vivo efficacy requires meticulously designed xenograft models. The tumor microenvironment, vascularization rates, and host immune status drastically alter the pharmacokinetics and pharmacodynamics of indole compounds. This application note provides a comprehensive, self-validating protocol for establishing both cell line-derived (CDX) and patient-derived xenograft (PDX) models tailored specifically for evaluating indole-based therapeutics.

    Mechanistic Rationale of Indole-Based Agents

    Understanding the mechanism of action (MOA) is critical for designing the in vivo study, particularly for selecting the appropriate dosing schedule and downstream pharmacodynamic biomarkers. Indole-based agents primarily act through two major pathways:

    • Anti-Angiogenesis via Kinase Inhibition: Compounds like sunitinib competitively bind to the ATP-binding sites of VEGFR and PDGFR, starving the tumor of its vascular supply and inhibiting metastasis[3].

    • Mitotic Arrest via Tubulin Inhibition: Many synthetic indole derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest and apoptosis[2].

    MOA Indole Indole-Based Agent (e.g., Sunitinib, Tubulin Inhibitors) Kinase RTK Inhibition (VEGFR / PDGFR) Indole->Kinase ATP-competitive binding Tubulin Tubulin Binding (Colchicine Site) Indole->Tubulin Destabilizes polymerization Angiogenesis Decreased Angiogenesis & Vascular Regression Kinase->Angiogenesis Blocks endothelial signaling Apoptosis Microtubule Disruption & Apoptotic Cell Death Tubulin->Apoptosis Induces mitotic arrest

    Mechanistic pathways of indole-based anticancer agents targeting kinases and tubulin.

    Experimental Design: Model Selection

    The choice between CDX and PDX models dictates the immunological requirements of the host mouse.

    Causality in Strain Selection: Athymic nude mice lack T-cells and are sufficient for standard immortalized CDX lines[4]. However, PDX models require highly immunocompromised mice, such as NOD/SCID/IL2Rγ-null (NSG or NOG) strains. The absence of the IL2Rγ chain eliminates Natural Killer (NK) cell activity, which is an absolute biological requirement to prevent the rejection of heterogeneous human patient tumor tissues and intact human stroma[5].

    Table 1: Comparison of Xenograft Models for Indole Agent Testing

    Model TypeMouse Strain RequiredAdvantages for Indole TestingLimitations
    CDX (Cell-Derived)Athymic Nude, SCIDHigh-throughput, highly reproducible for testing novel tubulin-targeting indoles.Lacks tumor heterogeneity and human stromal interactions[4].
    PDX (Patient-Derived)NSG, NOG, BRGSFRetains patient gene expression and drug resistance profiles; ideal for precision medicine[4].Longer establishment time (1-6 months); variable growth rates[6].

    Step-by-Step Protocol: Xenograft Establishment and Dosing

    Workflow Prep 1. Cell/Tissue Prep Matrigel Suspension Inoc 2. Inoculation Subcutaneous Flank Prep->Inoc Mon 3. Tumor Monitoring Reach 100-150 mm³ Inoc->Mon Rand 4. Randomization Vehicle vs Indole Mon->Rand Dose 5. In Vivo Dosing PO / IP / Osmotic Pump Rand->Dose Harvest 6. Tissue Harvest Biomarker Validation Dose->Harvest

    Sequential workflow for establishing and testing xenograft models with indole agents.

    Phase 1: Preparation of Inoculum
    • CDX: Harvest cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 1×106 to 5×106 cells per 100-200 µL. Causality: Matrigel provides extracellular matrix proteins that enhance initial cell survival, prevent dispersion, and promote localized engraftment.

    • PDX: Resect patient tumor tissue into 2–3 mm³ fragments in sterile, cold RPMI medium[6]. Causality: Using solid fragments rather than single-cell suspensions preserves the tumor microarchitecture and stromal components, which are vital for testing anti-angiogenic indoles.

    Phase 2: Inoculation
    • Anesthetize 5- to 6-week-old female mice (Nude for CDX; NSG for PDX) using isoflurane.

    • Inject 100 µL of the cell suspension (or implant one tissue fragment via a small trocar incision) subcutaneously into the right flank.

    • Self-Validating Step: Monitor the injection site for 48 hours for leakage or premature ulceration. Exclude any compromised animals early to maintain the statistical power of the cohort.

    Phase 3: Tumor Monitoring & Randomization
    • Measure tumors twice weekly using digital calipers.

    • Calculate tumor volume ( V ) using the standard formula: V=2length×width2​ [7].

    • Critical Threshold: Do not initiate dosing immediately. Wait until the average tumor volume reaches 100–150 mm³[8]. Causality: Treating established tumors ensures that the tumor vascular network is fully formed. This is absolutely necessary for accurately assessing the anti-angiogenic properties of indole derivatives like sunitinib, which target existing host-derived vasculature. Randomize mice into control and treatment groups (n=5 to 8 per group) to ensure equal baseline tumor burden.

    Phase 4: Dosing Regimen for Indole Agents

    Indole derivatives often present formulation challenges due to high hydrophobicity.

    • Formulation: Dissolve the indole agent in a compatible vehicle (e.g., 5-10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

    • Administration Routes:

      • Oral Gavage (PO): Standard for highly bioavailable indoles like sunitinib (typically dosed at 20–40 mg/kg/day)[3].

      • Mini-Osmotic Pumps: For novel indole compounds with rapid clearance or short half-lives, implant Alzet mini-osmotic pumps subcutaneously to deliver a continuous, steady-state dose (e.g., 10-40 mg/kg/day over 2-4 weeks)[7]. Causality: Continuous infusion prevents plasma concentration troughs, ensuring sustained target inhibition and reducing peak-dose toxicity.

    • Toxicity Monitoring: Weigh mice every 2 days. A body weight loss of >15% indicates severe systemic toxicity, mandating a dose reduction or a dosing holiday.

    Phase 5: Tissue Harvest & Pharmacodynamic Validation
    • At the study endpoint (e.g., 14-28 days post-dosing, or when control tumors reach 1500 mm³), euthanize the mice[3].

    • Excise the tumor, weigh it, and divide it into two portions:

      • Portion A (Snap-frozen in liquid nitrogen): For Western blot analysis to confirm target engagement (e.g., decreased p-VEGFR for kinase inhibitors, or altered tubulin partitioning for tubulin inhibitors).

      • Portion B (Formalin-fixed, paraffin-embedded): For immunohistochemistry (IHC) (e.g., Ki-67 for proliferation, CD31 for microvessel density, or cleaved caspase-3 for apoptosis).

    • Self-Validating Step: The reduction in CD31 staining (vessel density) must strictly correlate with the measured tumor growth inhibition (TGI). If TGI is high but CD31 remains unchanged, the indole agent's in vivo efficacy is likely driven by off-target cytotoxicity rather than its intended anti-angiogenic mechanism.

    Quantitative Data Interpretation

    Table 2: Expected Pharmacological Metrics for Indole-Based Agents in Xenografts

    ParameterMeasurement MethodTarget Efficacy / Threshold
    Tumor Growth Inhibition (TGI) Caliper measurement at endpoint> 60-70% TGI compared to vehicle control indicates potent in vivo efficacy[2].
    Tumor Weight Reduction Ex vivo weighing post-harvestStatistically significant reduction (p < 0.05) vs control[3].
    Systemic Toxicity Bi-weekly body weight tracking< 10-15% maximum body weight loss[7].
    Microvessel Density CD31 IHC staining> 50% reduction in CD31+ vessels (specifically for anti-angiogenic indoles).

    References

    • Application of Highly Immunocompromised Mice for the Establishment of Patient-Derived Xenograft (PDX) Models. MDPI. Available at:[Link]

    • In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. NIH / PMC. Available at:[Link]

    • 2.13. Tumour xenograft. Bio-protocol. Available at:[Link]

    • Sunitinib Suppresses Tumor Growth and Metastases in a Highly Metastatic Mouse Mammary Cancer Model. Anticancer Research. Available at:[Link]

    • Oncology CRO services – Patient-derived Xenograft (PDX) Mouse Models. InnoSer. Available at:[Link]

    • Application of Highly Immunocompromised Mice for the Establishment of Patient-Derived Xenograft (PDX) Models. ResearchGate. Available at:[Link]

    • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at:[Link]

    • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). NIH / PMC. Available at:[Link]

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    Troubleshooting & Optimization

    Technical Support Center: Synthesis of Asymmetric Bis-Indole Ureas

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of asymmetric bis-indole ureas. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Asymmetric bis-indole ureas are a critical class of molecules in medicinal chemistry, often investigated for their potential as therapeutic agents. However, their synthesis presents unique challenges that require careful consideration of reaction design, execution, and purification.

    This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to empower you to overcome common hurdles and achieve your synthetic goals with confidence.

    Core Challenges in Asymmetric Bis-Indole Urea Synthesis

    The primary challenge in synthesizing asymmetric bis-indole ureas lies in achieving high selectivity for the desired unsymmetrical product while minimizing the formation of symmetric byproducts. This is often complicated by the similar reactivity of the two different indole amine precursors. Key difficulties include:

    • Controlling Reactivity: Ensuring that the activated carbonyl source reacts sequentially and selectively with the two different indole amines.

    • Side Reactions: Preventing the formation of symmetric ureas and other unwanted byproducts.

    • Purification: Separating the desired asymmetric product from starting materials and closely related symmetric byproducts.

    • Indole-Specific Reactivity: The indole nucleus itself can be reactive under certain conditions, leading to undesired modifications.

    Troubleshooting Guide

    This section addresses specific problems you may encounter during the synthesis of asymmetric bis-indole ureas in a question-and-answer format.

    Q1: My reaction is producing a mixture of the desired asymmetric bis-indole urea and two symmetric urea byproducts. How can I improve the selectivity?

    A1: The formation of symmetric byproducts is the most common challenge and typically arises from the carbamoyl intermediate reacting with the same type of amine from which it was formed. Here are several strategies to enhance selectivity:

    • Sequential Reagent Addition: This is the most critical parameter. The less reactive indole amine should be reacted first with the carbonylating agent (like 1,1'-Carbonyldiimidazole - CDI) to form the carbamoyl-imidazole intermediate. Once this intermediate is formed (monitor by TLC or LC-MS), the more reactive indole amine should be added slowly to the reaction mixture. This minimizes the chance of the intermediate reacting with another molecule of the first amine.[1]

    • Use of a Two-Stage Temperature Regulation: For methods utilizing reagents like carbonyl sulfide (COS), a two-stage temperature protocol can be highly effective. The initial phase of the reaction is carried out at a lower temperature to favor the formation of the first intermediate, followed by an increase in temperature to drive the reaction with the second amine.[2]

    • Consider Steric Hindrance: If one of your indole amines is significantly more sterically hindered, it will likely be less reactive. This inherent difference in reactivity can be exploited. Activate the less hindered amine first, then add the more hindered amine.

    • Choice of Carbonylating Agent: While phosgene and its derivatives can be used, they are often difficult to control and can lead to a mixture of products. Reagents like CDI offer a more controlled, stepwise reaction.[1] Isopropenyl carbamates are another excellent option as they react irreversibly with amines to form unsymmetrical ureas.[1]

    Q2: I am observing low yields even with sequential addition. What are the potential causes and solutions?

    A2: Low yields can stem from several factors beyond byproduct formation:

    • Incomplete Intermediate Formation: Ensure the first step of the reaction (formation of the carbamoyl-imidazole or other activated intermediate) goes to completion before adding the second amine. Monitor this step carefully by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or reaction time may be necessary.

    • Decomposition of Reagents or Intermediates: Indole derivatives and activated carbonyl compounds can be sensitive. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if your reagents are moisture-sensitive. The stability of the carbamoyl intermediate can also be temperature-dependent.

    • Sub-optimal Reaction Conditions: The choice of solvent can be critical. Aprotic solvents like DMF, THF, or DCM are commonly used.[1][3] The optimal temperature will depend on the specific reactivity of your indole amines and the carbonylating agent. A systematic optimization of temperature and reaction time may be required.

    • Catalyst-Free Approaches: For certain substrates, a catalyst-free method using carbonyl sulfide (COS) can provide high yields and selectivity for unsymmetrical ureas under mild conditions.[1][2]

    Q3: The purification of my asymmetric bis-indole urea is proving difficult. The product co-elutes with one of the symmetric byproducts. What purification strategies can I employ?

    A3: Purification is a significant hurdle due to the similar polarities of the asymmetric and symmetric ureas.

    • Column Chromatography Optimization:

      • Solvent System: Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can improve separation.

      • Stationary Phase: If standard silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded phase (e.g., diol or cyano).

    • Recrystallization: This can be a powerful technique for separating closely related compounds. Experiment with different solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system where your desired product has lower solubility than the impurities at a given temperature.[3]

    • Preparative HPLC: If chromatographic separation on a column is challenging, preparative High-Performance Liquid Chromatography (HPLC) with either normal-phase or reverse-phase columns can offer much higher resolution.

    • Ion-Exchange Chromatography: If your molecule contains ionizable groups or if you have ionic impurities, ion-exchange chromatography can be an effective purification step.[1]

    Q4: I am seeing evidence of side reactions on the indole ring itself. How can I prevent this?

    A4: The indole nucleus is electron-rich and can be susceptible to electrophilic attack, especially at the C3 position.

    • Protecting Groups: If your reaction conditions are harsh (e.g., strongly acidic or basic, or using highly reactive electrophiles), consider protecting the indole nitrogen. A Boc (tert-butyloxycarbonyl) group is a common choice as it can be readily added and removed.[4][5]

    • Mild Reaction Conditions: Whenever possible, opt for milder reaction conditions. For example, using CDI or COS for urea formation is generally milder than using phosgene.[1][2]

    • Choice of Base: If a base is required, use a non-nucleophilic organic base like triethylamine or diisopropylethylamine (DIPEA) to avoid unwanted side reactions.

    Frequently Asked Questions (FAQs)

    Q: What are the best carbonylating agents for synthesizing asymmetric bis-indole ureas?

    A: 1,1'-Carbonyldiimidazole (CDI) is a popular choice due to its ease of handling and the controlled, stepwise nature of the reaction it facilitates.[1][3] Triphosgene can also be used as a safer alternative to phosgene gas, but requires careful handling. For a greener and often highly selective approach, carbonyl sulfide (COS) is an excellent option.[1][2]

    Q: How do I determine the relative reactivity of my two different indole amines?

    A: The reactivity of indole amines is influenced by both electronic and steric factors.

    • Electronic Effects: Electron-donating groups on the indole ring will increase the nucleophilicity of the amine, making it more reactive. Conversely, electron-withdrawing groups will decrease its reactivity.

    • Steric Hindrance: Bulky groups near the amine will decrease its reactivity. A small-scale test reaction can be performed where each amine is reacted separately with the carbonylating agent to gauge the rate of intermediate formation.

    Q: What analytical techniques are best for monitoring the reaction and characterizing the final product?

    A:

    • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on the formation of products and byproducts.

    • Characterization:

      • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your final product. The urea carbonyl carbon typically appears around 155-165 ppm in the 13C NMR spectrum.[5]

      • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of your synthesized molecule.

      • Infrared (IR) Spectroscopy: The C=O stretch of the urea is a characteristic peak, typically appearing in the range of 1630-1680 cm-1. The N-H stretches will appear as one or two bands in the 3200-3500 cm-1 region.[3]

    Experimental Protocols

    Protocol 1: Synthesis of Asymmetric Bis-Indole Urea using CDI

    This protocol is a general guideline and may require optimization for your specific substrates.

    • Intermediate Formation:

      • To a solution of the first indole amine (1.0 equiv.) in anhydrous DCM or THF under an inert atmosphere, add CDI (1.05 equiv.) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine and formation of the carbamoyl-imidazole intermediate.

    • Urea Formation:

      • In a separate flask, dissolve the second indole amine (1.0 equiv.) in the same anhydrous solvent.

      • Slowly add the solution of the second amine to the reaction mixture containing the intermediate at room temperature.

      • Continue stirring at room temperature or gently heat (e.g., to 40 °C) until the reaction is complete, as monitored by TLC/LC-MS.

    • Work-up and Purification:

      • Quench the reaction by adding water.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization.[1][3]

    Protocol 2: Catalyst-Free Synthesis using Carbonyl Sulfide (COS)

    This method is adapted from a procedure for the synthesis of unsymmetrical ureas and may require a high-pressure vessel.[1][2]

    • Reaction Setup:

      • In a high-pressure stainless steel vessel, combine the first indole amine (1 mmol) and the second indole amine (2-3 mmol) in a suitable solvent such as acetonitrile (1 mL).

    • Reaction Execution:

      • Pressurize the vessel with COS (0.4 MPa).

      • Stir the reaction mixture at 25 °C for 4 hours.

      • Increase the temperature to 70 °C and continue stirring for an additional 8 hours.

    • Work-up and Purification:

      • After cooling to room temperature, carefully vent the excess COS in a well-ventilated fume hood.

      • Concentrate the reaction mixture and purify the residue by column chromatography.

    Data Summary

    Synthetic StrategyAdvantagesDisadvantagesKey Considerations
    CDI Coupling Readily available reagent, controlled stepwise reaction, generally mild conditions.[1][3]May require careful monitoring of intermediate formation.Sequential addition of amines is crucial for selectivity.
    COS Method High selectivity, catalyst-free, environmentally benign.[1][2]Requires a high-pressure reactor, COS is a toxic gas.Two-stage temperature control can maximize yield and selectivity.[2]
    Phosgene/Triphosgene Highly reactive, can be effective for less reactive amines.Highly toxic, can be difficult to control selectivity.Use with extreme caution and appropriate safety measures.
    Isopropenyl Carbamates Clean and irreversible reaction.[1]May require the synthesis of the carbamate precursor.Good for avoiding equilibrium issues.

    Visual Diagrams

    General Synthetic Pathway and Competing Reactions

    G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Urea Formation cluster_2 Side Reactions IndoleAmine1 Indole Amine 1 CDI CDI Intermediate Carbamoyl-Imidazole Intermediate IndoleAmine1->Intermediate + CDI AsymmetricUrea Desired Asymmetric Bis-Indole Urea Intermediate->AsymmetricUrea + Indole Amine 2 SymmetricUrea1 Symmetric Urea 1 Intermediate->SymmetricUrea1 + Indole Amine 1 IndoleAmine2 Indole Amine 2 SymmetricUrea2 Symmetric Urea 2 IndoleAmine2->SymmetricUrea2 + Intermediate from Amine 2

    Caption: General reaction scheme for asymmetric bis-indole urea synthesis.

    Troubleshooting Flowchart for Low Selectivity

    G Start Low Selectivity: Mixture of Ureas CheckAddition Was amine addition sequential? Start->CheckAddition SlowAddition Implement slow addition of the second amine CheckAddition->SlowAddition No CheckReactivity Consider relative reactivity of amines CheckAddition->CheckReactivity Yes SlowAddition->CheckReactivity Success Improved Selectivity SlowAddition->Success ActivateLessReactive Activate the less reactive amine first CheckReactivity->ActivateLessReactive CheckTemp Is temperature optimized? ActivateLessReactive->CheckTemp ActivateLessReactive->Success TwoStageTemp Try a two-stage temperature protocol CheckTemp->TwoStageTemp No ChangeReagent Consider a different carbonylating agent (e.g., COS) CheckTemp->ChangeReagent Yes TwoStageTemp->ChangeReagent TwoStageTemp->Success ChangeReagent->Success

    Caption: Troubleshooting workflow for low selectivity in urea synthesis.

    References

    • Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

    • Bis-indole chiral architectures for asymmetric catalysis. PubMed. Available at: [Link]

    • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry. Available at: [Link]

    • Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. PMC. Available at: [Link]

    • Synthesis of Unsymmetrical Ureas by Sulfur-Assisted Carbonylation with Carbon Monoxide and Oxidation with Molecular Oxygen under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

    • Selective synthesis of non-symmetrical bis-ureas and their self-assembly. RSC Publishing. Available at: [Link]

    • Synthesis of Unsymmetrical Urea Derivatives via Cu‐Catalyzed Reaction of Acylazide and Secondary Amine. ResearchGate. Available at: [Link]

    • Environmentally benign synthesis of unsymmetrical ureas and their evaluation as potential HIV-1 protease inhibitors via a computational approach. PubMed. Available at: [Link]

    • Bis-indole chiral architectures for asymmetric catalysis. ResearchGate. Available at: [Link]

    • Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy. PMC. Available at: [Link]

    • Diastereoselective Synthesis and Biological Evaluation of Enantiomerically Pure Tricyclic Indolines. PMC. Available at: [Link]

    • (Thio)urea-catalyzed Friedel-Crafts Reaction: Synthesis of Bis(indolyl)- methanes. ResearchGate. Available at: [Link]

    • Design of novel proline‐derived chiral ureas for asymmetric hydrogen‐bonding catalysis. ResearchGate. Available at: [Link]

    • Optimizing asymmetric antibody purification: a semi-automated process and its digital integration. PMC. Available at: [Link]

    • Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives. PMC. Available at: [Link]

    • Characterization, Antibacterial and Urease Inhibition Studies of Some Novel Symmetrical N3, N3'-bis (disubstituted)isophthalyl-bis-(thioureas). ResearchGate. Available at: [Link]

    • Optimizing asymmetric antibody purification: a semi-automated process and its digital integration. PubMed. Available at: [Link]

    • Ag-Catalyzed Intramolecular Sequential Vicinal Diamination of Alkynes with Isocyanates: Synthesis of Fused Indole-Cyclic Urea Derivatives. The Journal of Organic Chemistry. Available at: [Link]

    • Information Encryption via Spirooxazine-Based Photochromic Chiral Metal–Organic Frameworks. American Chemical Society. Available at: [Link]

    • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Cytotoxic Activities. Biointerface Research in Applied Chemistry. Available at: [Link]

    • Synthesis of indolines via palladium-catalyzed [4 + 1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

    • Applications of Bartoli indole synthesis. Chemical Society Reviews (RSC Publishing). Available at: [Link]

    Sources

    how to prevent degradation of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea in solution

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals working with 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea .

    As a bis-indole urea derivative, this compound presents unique handling challenges in solution. Its structural architecture contains two distinct vulnerabilities: the highly electron-rich C2-C3 double bond of the unsubstituted indole moiety, and the pH-sensitive urea linkage. This guide synthesizes mechanistic causality with field-proven protocols to ensure the absolute integrity of your experimental data.

    Mechanistic Overview: The "Why" Behind Degradation

    To prevent degradation, you must first understand the chemical causality driving it. This compound degrades via two primary, independent pathways:

    • Indole Auto/Photo-Oxidation: The 1H-indol-3-yl moiety features an unsubstituted C2 position. This creates a highly electron-rich pocket that is exceptionally vulnerable to electrophilic attack by reactive oxygen species (ROS), trace transition metals, and UV photons[1]. Oxidation at this site cleaves the C2-C3 double bond, yielding oxindole or isatin derivatives[2]. The 2-methyl-1H-indol-5-yl moiety is slightly more stable due to steric hindrance from the C2-methyl group, but it remains susceptible to prolonged oxidative stress.

    • Urea Hydrolysis: The central -NH-CO-NH- linkage is relatively stable at neutral pH but acts as a target for acid- or base-catalyzed hydrolysis. At pH extremes (< 4.0 or > 8.0), the carbonyl carbon is attacked, causing the urea to collapse into its constituent amines (1H-indol-3-amine and (2-methyl-1H-indol-5-yl)methanamine) and carbon dioxide[3].

    Degradation Pathways & Interventions

    G Target 1-(1H-indol-3-yl)-3-[(2-methyl- 1H-indol-5-yl)methyl]urea Oxidation Auto/Photo-Oxidation (Indole C2-C3 bond) Target->Oxidation O2, UV Light, Metals Hydrolysis Urea Hydrolysis (Cleavage to Amines) Target->Hydrolysis pH <4 or >8, Heat Ox_Products Oxindoles, Isatins, Dimerization Oxidation->Ox_Products Hyd_Products Indol-3-amine & Indol-5-methanamine Hydrolysis->Hyd_Products Prev_Ox Degassed DMSO, Amber Vials, Antioxidants (DTT) Prev_Ox->Oxidation Inhibits Prev_Hyd Buffer pH 6.0-7.5, Avoid Freeze-Thaw Prev_Hyd->Hydrolysis Inhibits

    Degradation pathways of bis-indole ureas and targeted stabilization interventions.

    Troubleshooting FAQs

    Q: Why did my DMSO stock solution change from colorless to pink/brown over time? A: Colorimetric shifts are the hallmark of indole auto-oxidation. DMSO is highly hygroscopic; as it absorbs atmospheric water, it also pulls in dissolved oxygen. The oxygen attacks the unsubstituted C2 position of the 1H-indol-3-yl group, forming highly conjugated oxindole/isatin degradants that absorb visible light[2]. Solution: Use only anhydrous, argon-sparged DMSO and store in amber vials.

    Q: My LC-MS analysis of a 24-hour aqueous assay buffer shows a mass of M-43. What happened? A: This specific mass signature indicates urea hydrolysis. The urea linkage has collapsed, releasing CO₂ (mass loss of 44, which often appears as M-43 depending on ionization state) and leaving behind the constituent amines. This is driven by pH drift. Urea is most stable strictly between pH 4.0 and 8.0[3]. Solution: Ensure your assay buffer is heavily buffered (e.g., 50 mM HEPES) to maintain a strict pH of 7.4.

    Q: Can I use UV light to sterilize my working solutions before cell culture assays? A: Absolutely not. Indoles are potent UV chromophores. Exposing this compound to UV irradiation (280-400nm) will trigger rapid photo-oxidation, leading to immediate oxidative cleavage of the pyrrole ring[1]. Solution: Always use 0.22 µm PTFE syringe filters for sterilization.

    Quantitative Data & Handling Matrices

    Table 1: Degradation Drivers & Diagnostic Indicators
    Degradation PathwayPrimary CatalystKinetic DriverPrincipal DegradantsVisual/Analytical Indicator
    Auto-Oxidation Dissolved O₂, Cu²⁺/Fe³⁺Ambient Light, Temp > 4°COxindoles, IsatinsPink/Brown discoloration
    Photo-Oxidation UV/Vis Light (280-400nm)Photon exposure durationRing-cleaved productsRapid yellowing, Loss of M+ peak
    Urea Hydrolysis H⁺ or OH⁻ ionspH < 4.0 or pH > 8.0, HeatConstituent amines, CO₂Precipitation, LC-MS M-43 peak
    Table 2: Recommended Storage & Handling Matrix
    StateSolvent/BufferOptimal TempShelf LifeCritical Handling Note
    Solid Powder N/A (Desiccated)-20°C> 2 YearsStore under Argon/Nitrogen.
    Stock Solution Anhydrous DMSO-80°C6 MonthsAliquot immediately. Avoid freeze-thaw.
    Working Solution Aqueous Buffer (pH 7.4)4°C< 12 HoursPrepare fresh daily. Protect from light.

    Self-Validating Experimental Protocols

    Protocol A: Preparation of an Ultra-Stable 10 mM DMSO Stock

    Causality: Removing dissolved oxygen and preventing water ingress eliminates the primary drivers of indole oxidation.

    • Equilibration: Remove the solid compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Validation: This prevents atmospheric condensation from introducing water into the hygroscopic powder.

    • Solvent Preparation: Obtain anhydrous, mass-spec grade DMSO. Sparge the DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

    • Dissolution: Dissolve the compound to a final concentration of 10 mM. Validation: Inspect the solution against a white background; it must be perfectly clear and colorless. Any tint indicates pre-existing oxidation.

    • Aliquot & Seal: Aliquot the solution into single-use amber glass vials (to block UV penetration). Overlay the headspace of each vial with Argon gas before capping tightly.

    • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.

    Protocol B: Preparation of Aqueous Working Solutions for Assays

    Causality: Maintaining neutral pH prevents urea hydrolysis, while radical scavengers protect the indole rings during the assay duration.

    • Thawing: Thaw a single DMSO aliquot at room temperature in the dark. Do not use a heat block , as localized heat accelerates urea hydrolysis[3].

    • Buffer Optimization: Prepare your assay buffer (e.g., PBS or HEPES) and verify the pH is strictly between 7.0 and 7.4.

    • Antioxidant Addition (Highly Recommended): Add 1 mM DTT (Dithiothreitol) or TCEP to the buffer. This acts as a sacrificial radical scavenger, protecting the exposed C2 position of the 1H-indol-3-yl moiety from ROS generated during the assay.

    • Dilution: Add the DMSO stock dropwise to the rapidly stirring buffer to prevent transient local precipitation. Ensure the final DMSO concentration remains ≤ 1% to prevent solvent-induced artifacts in biological assays. Use the solution within 12 hours.

    Sources

    Technical Support Center: Optimizing Bioavailability of Indole-Based Therapeutics

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. Indole scaffolds are privileged structures in pharmacology—found in anti-inflammatories, antivirals (e.g., arbidol), and novel kinase inhibitors. However, their development is frequently bottlenecked by poor oral bioavailability. This is primarily driven by two factors: high crystal lattice energy/lipophilicity leading to poor aqueous solubility, and rapid first-pass metabolism via hepatic cytochrome P450 (CYP) enzymes.

    As a Senior Application Scientist, I have compiled this troubleshooting guide to help you systematically diagnose and overcome these translational barriers using field-proven formulation and structural strategies.

    Section 1: Formulation & Solubility Troubleshooting (FAQs)

    Q1: My indole intermediate crashes out of solution when diluted into aqueous assay buffers. How can I maintain solubility for in vitro testing without causing solvent toxicity? A1: The planar, aromatic nature of the indole ring leads to strong intermolecular π-π stacking, creating a high crystal lattice energy that resists aqueous solvation[1].

    • The Fix: Do not attempt direct aqueous dissolution. First, create a highly concentrated stock in Dimethyl sulfoxide (DMSO). To prevent precipitation upon aqueous dilution, employ a co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% aqueous buffer)[2].

    • Causality: PEG 400 acts as a co-solvent that lowers the dielectric constant of the aqueous phase, bridging the polarity gap between the hydrophobic indole and water. Ensure final DMSO concentration remains <0.5% to prevent cytotoxicity in cell-based assays[1][2].

    Q2: We formulated our lipophilic indole candidate as an aqueous suspension for oral dosing in rodents, but the absolute bioavailability is <5%. What formulation strategy bypasses this dissolution-rate limitation? A2: Suspensions rely on the drug dissolving in gastrointestinal fluids before absorption. For highly lipophilic indoles, this dissolution step is too slow. You should transition to a Self-Microemulsifying Drug Delivery System (SMEDDS) .

    • The Fix: Formulate the indole in an isotropic mixture of oils, surfactants, and co-surfactants. For example, applying a SMEDDS formulation to 3,3'-diindolylmethane (DIM)—a notoriously insoluble indole—increased its oral bioavailability by >400% compared to crystalline suspensions[3][4].

    • Causality: SMEDDS bypasses the solid-state crystal lattice energy entirely. The drug is pre-dissolved in the lipid matrix. Upon contact with gastric fluids and mild motility, it spontaneously forms oil-in-water microemulsions (<100 nm), presenting a massive surface area for immediate intestinal absorption[4].

    Q3: My indole drug has weakly acidic functional groups (e.g., indomethacin analogs). Can I use counterions to improve solubility without complex lipid formulations? A3: Yes. Salt formation is a primary approach for ionizable indoles.

    • The Fix: Utilize basic amino acids like L-arginine or L-lysine as low-molecular-weight counterions.

    • Causality: The basic amino acid neutralizes the acidic moiety, forming a salt that significantly enhances aqueous solubility. Mechanistic studies show that arginine not only forms ionic bonds but also engages in non-ionic interactions with the indole ring, disrupting its crystalline deformation and stabilizing the amorphous, highly soluble state[5].

    Q4: We need a sustained-release profile for our indole compound to reduce dosing frequency. What is the recommended approach? A4: Polymeric nanoparticle encapsulation is highly effective for sustained release of indoles.

    • The Fix: Encapsulate the indole in Poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles using a solvent emulsion-diffusion-evaporation method[6].

    • Causality: PLGA is biocompatible and degrades via hydrolysis of its ester linkages. The hydrophobic indole is trapped within the polymer matrix, shielding it from rapid clearance while providing a steady, diffusion-controlled release profile[6].

    Section 2: Metabolic Stability Troubleshooting (FAQs)

    Q5: My indole candidate shows excellent in vitro target engagement but disappears rapidly from plasma in vivo. What is the likely metabolic liability? A5: The electron-rich nature of the pyrrole ring within the indole scaffold makes it highly susceptible to oxidative metabolism.

    • The Fix: Conduct an in vitro microsomal stability assay. Indoles are heavily metabolized by hepatic Cytochrome P450 enzymes—specifically CYP1A2, CYP2C9, and CYP3A4 [7][8].

    • Causality: These enzymes catalyze hydroxylation and O-dealkylation reactions on the indole ring (often at the C-2, C-3, or C-6 positions)[8][9]. Once hydroxylated, the molecule undergoes rapid Phase II conjugation (glucuronidation or sulfation) and is excreted[10].

    Q6: How can I structurally modify my indole to prevent this rapid CYP-mediated degradation without losing target affinity? A6: You must block the metabolic "soft spots" identified during your microsomal assays.

    • The Fix: The most common strategy is fluorination (e.g., synthesizing 5-fluoro-indole derivatives)[2].

    • Causality: Fluorine is highly electronegative and forms a very strong C-F bond that CYP450 enzymes cannot easily oxidize. Because fluorine is a bioisostere of hydrogen (similar Van der Waals radius), it usually preserves the molecule's ability to bind to its therapeutic target while drastically increasing its biological half-life.

    Section 3: Mechanistic Workflows & Pathways

    G Start Indole Candidate Poor Bioavailability Sol Aqueous Solubility < 10 µg/mL Start->Sol In vitro dissolution assay Met High Hepatic Clearance (CYP450 Oxidation) Start->Met Microsomal stability assay SMEDDS SMEDDS Formulation (Lipid microemulsion) Sol->SMEDDS High LogP (>3) / Oral Dosing HPBCD HP-β-CD Complexation (Cavity encapsulation) Sol->HPBCD Low dose / Aqueous assay PLGA PLGA Nanoparticles (Sustained release) Sol->PLGA Need targeted/sustained delivery Struct Structural Modification (e.g., Fluorination) Met->Struct Identify metabolic soft spots

    Figure 1: Decision tree for troubleshooting poor bioavailability of indole-based therapeutics.

    Metabolism Indole Indole Scaffold CYP1A2 CYP1A2 / CYP2C9 Indole->CYP1A2 CYP3A4 CYP3A4 Indole->CYP3A4 Phase1 Phase I: Hydroxylation / O-dealkylation CYP1A2->Phase1 CYP3A4->Phase1 Phase2 Phase II: Glucuronidation / Sulfation Phase1->Phase2 UGT Enzymes Excretion Renal / Biliary Excretion Phase2->Excretion

    Figure 2: Primary hepatic metabolism pathways of indole derivatives via CYP450 and Phase II enzymes.

    Section 4: Key Experimental Protocols

    Protocol A: Preparation of Indole-SMEDDS for Oral Dosing

    This protocol creates a self-validating lipid system that bypasses crystalline dissolution limits.

    • Excipient Selection: Select an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., PEG 400).

    • Solubility Screening: Add an excess of the indole candidate to 1 mL of each excipient. Shake at 37°C for 48 hours, centrifuge, and quantify the dissolved indole via HPLC to determine the highest solubilizing components.

    • Phase Diagram Construction: Mix the chosen oil, surfactant, and co-surfactant in varying mass ratios (e.g., 1:1:1 to 1:4:1).

    • Drug Loading: Accurately weigh the indole candidate and dissolve it into the optimized blank SMEDDS mixture under gentle magnetic stirring at 40°C until a clear, isotropic pre-concentrate is formed.

    • Self-Validation (Emulsification Test): Drop 100 µL of the drug-loaded SMEDDS into 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C under mild agitation.

      • Success Criterion: The mixture should spontaneously form a clear or slightly bluish transparent dispersion within 1 minute.

      • Verification: Measure the droplet size using Dynamic Light Scattering (DLS). A successful microemulsion will have a Z-average diameter of <100 nm[4].

    Protocol B: HP-β-CD Inclusion Complexation (Kneading Method)

    Use this method to shield the hydrophobic indole ring for aqueous biological assays.

    • Preparation: Prepare a 10% (w/v) aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) using deionized water[2].

    • Paste Formation: Add a small amount of ethanol/water (1:1) to the HP-β-CD powder in a mortar and triturate with a pestle to form a uniform paste[1].

    • Complexation: Add the weighed indole intermediate to the paste. Knead the mixture continuously for 45–60 minutes. If the mixture dries, add a few drops of the ethanol/water solution to maintain the paste consistency[1].

    • Equilibration: Transfer the complex to a beaker, add deionized water, and stir magnetically at room temperature for 24-48 hours to ensure complete inclusion[2].

    • Self-Validation (Filtration): Pass the suspension through a 0.22 µm syringe filter. The undissolved free drug will be trapped, while the clear filtrate contains the solubilized indole-cyclodextrin complex[2]. Quantify via UV-Vis or HPLC.

    Section 5: Quantitative Data Presentation

    The following table summarizes typical pharmacokinetic improvements observed when applying these formulation strategies to poorly soluble indole derivatives (based on data for 3,3'-diindolylmethane and similar scaffolds)[3][4][6].

    Formulation StrategyAqueous Solubility (µg/mL)Relative Oral Bioavailability (%)Tmax (hours)Primary Mechanism of Enhancement
    Unformulated (Crystalline Suspension) < 5.0100% (Baseline)2.0 - 4.0N/A (Dissolution-rate limited)
    Amino Acid Salt (e.g., Arginine) ~ 50 - 150150% - 200%1.0 - 2.0Disruption of crystal lattice; ionization
    HP-β-CD Inclusion Complex > 1,000250% - 300%0.5 - 1.0Hydrophobic cavity shielding
    PLGA Nanoparticles (65 nm) Dispersed300% - 350%SustainedHigh surface area; polymer protection
    SMEDDS (Lipid Microemulsion) > 5,000 (in lipid)> 400% 0.5Pre-dissolved state; lymphatic transport

    References

    • Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. MDPI. Available at: [Link]

    • New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. PMC - NIH. Available at: [Link]

    • Enhanced Oral Bioavailability of 3,3'-Diindolylmethane Administered in a Self-Microemulsifying Drug Delivery System (SMEDDS). IITRI. Available at: [Link]

    • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - NIH. Available at: [Link]

    • Abstract 4931: Enhanced oral bioavailability of 3,3'-diindolylmethane administered in a self-microemulsifying drug delivery system (SMEDDS). AACR Journals. Available at:[Link]

    • Computational approach for predictions of site of metabolism of colchicine and new indole-quinoline derivative as anticancer agent. R Discovery. Available at:[Link]

    • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available at:[Link]

    • Synthesis, Characterization of Novel PLGA Encapsulated Indole Nanoparticles and Study of its cytotoxic potential against A549 lung cancer cell line. Journal of Applied Pharmaceutical Science. Available at: [Link]

    Sources

    refining purification methods for 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Purification of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

    From the desk of the Senior Application Scientist

    Welcome to the dedicated technical support guide for the synthesis and purification of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea. This molecule, with its dual indole moieties and central urea linkage, presents unique purification challenges. Its structure combines the polarity of the urea group, capable of strong hydrogen bonding, with the aromatic, relatively non-polar indole rings.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common obstacles and achieve high purity. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with a robust understanding of the purification process.

    Troubleshooting Guide

    This section addresses specific issues encountered during the purification workflow in a question-and-answer format.

    Problem 1: My crude product is a sticky oil or an amorphous solid that is difficult to handle.
    • Question: Why is my product not a clean solid after the initial work-up, and how can I solidify it for further purification?

    • Answer: This is a common issue often caused by the presence of unreacted starting materials, symmetrically substituted urea by-products, or residual solvent. The synthesis of unsymmetrical ureas can often lead to the formation of symmetrical ureas as byproducts.[2]

      Recommended Protocol: Trituration & Solidification

      • Solvent Selection: Choose a solvent in which your target compound has very low solubility but the impurities are reasonably soluble. For a molecule like this, consider non-polar solvents such as diethyl ether, n-hexane, or a mixture of hexane and a small amount of ethyl acetate.

      • Procedure: Place the crude oil/solid in a flask. Add a small volume of the chosen solvent. Using a spatula or glass rod, vigorously scrape and stir the crude material. The goal is to "wash" the impurities into the solvent, encouraging your product to precipitate or solidify.

      • Isolation: Once a solid has formed, you can isolate it by vacuum filtration, washing with a small amount of cold solvent.

      • Verification: Check the purity of the resulting solid by thin-layer chromatography (TLC) against the filtrate. This will confirm that you have successfully removed a significant portion of the impurities.

    Problem 2: My column chromatography results in poor separation and significant product loss.
    • Question: I'm running a silica gel column, but my spots are tailing or streaking on TLC, and the final yield is low. What's going wrong?

    • Answer: Indole derivatives, particularly those with basic nitrogen atoms, are notorious for interacting strongly with the acidic surface of standard silica gel.[3] This interaction leads to tailing, which causes poor separation and can result in irreversible adsorption of your product onto the stationary phase.[3]

      Solutions & Optimization:

      • Deactivate the Silica Gel: The acidity of the silica gel can be neutralized. Prepare your column slurry and mobile phase with a small percentage (0.5-2.0%) of a basic modifier like triethylamine (NEt₃) or a few drops of ammonia solution.[3] This will cap the acidic silanol groups, leading to sharper peaks and improved recovery.[3]

      • Mobile Phase Optimization: The polarity of your eluent is critical. Given the molecule's characteristics, a gradient elution is recommended.

        • Starting Point: Begin with a low-polarity system like Hexane/Ethyl Acetate (EtOAc) and gradually increase the proportion of the more polar solvent.

        • For Highly Retained Compounds: If the compound does not elute with EtOAc, a more polar system like Dichloromethane (DCM)/Methanol (MeOH) may be necessary. Use methanol sparingly initially (1-5%), as it is a very polar solvent.[3]

      Table 1: Example Gradient for Silica Gel Chromatography

    StepSolvent System (v/v)VolumePurpose
    1100% Hexane2 Column Volumes (CV)Pre-elute non-polar impurities
    210% to 50% EtOAc in Hexane10 CVElute starting materials and by-products
    350% to 100% EtOAc in Hexane5 CVElute the target compound
    45% MeOH in DCM3 CVElute highly polar baseline material
    Problem 3: Recrystallization attempts fail, resulting in oiling out or no crystal formation.
    • Question: I've tried to recrystallize my product, but it either separates as an oil or remains completely dissolved, even at low temperatures. How do I find a suitable solvent system?

    • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly. Finding the right solvent or solvent pair is key. Diaryl ureas are known for having poor aqueous solubility, which can make recrystallization challenging.[4]

      Systematic Approach to Solvent Selection:

      • Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.

        • Promising Candidates: Based on the structure, consider alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and ketones (acetone). Recrystallization from ethanol is a common method for purifying diaryl ureas.[5]

      • Solvent-Pair System: If no single solvent is ideal, use a binary system. Find a "soluble" solvent that dissolves your compound readily and an "anti-solvent" in which it is insoluble. The two solvents must be miscible.

        • Procedure: Dissolve your compound in the minimum amount of the hot "soluble" solvent. Then, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "soluble" solvent to clarify, then allow the solution to cool slowly.

        • Potential Pairs: Methanol/Water[6], Ethanol/Water, Ethyl Acetate/Hexane.

      Troubleshooting Flowchart for Purification Method Selection

      G Purification Strategy Decision Tree A Crude Product Analysis (TLC/¹H NMR) B Is the major spot well-separated on TLC? A->B C Is the crude product a solid? B->C No D Column Chromatography (Silica Gel) B->D Yes C->D No (Oily) E Recrystallization Screening C->E Yes F Does TLC show streaking? D->F I Did you find a suitable solvent system? E->I G Add basic modifier (e.g., 1% NEt₃) to mobile phase. F->G Yes H Run optimized column chromatography. F->H No G->H K Product Purity >98%? H->K I->D No J Perform Recrystallization I->J Yes J->K L Purification Complete K->L Yes M Consider Preparative HPLC or alternative adsorbent K->M No

      Caption: Decision tree for selecting a purification method.

    Frequently Asked Questions (FAQs)

    • Q1: What are the most likely impurities in my synthesis?

      • A1: The most common impurities arise from the reactants and potential side reactions.[7] These include:

        • Unreacted Starting Materials: (2-methyl-1H-indol-5-yl)methanamine and the precursor to 3-indolyl isocyanate.

        • Symmetrical Urea By-products: 1,3-bis(1H-indol-3-yl)urea and 1,3-bis((2-methyl-1H-indol-5-yl)methyl)urea. The formation of these is a known challenge in the synthesis of asymmetric ureas.[2]

        • Hydrolysis Products: If moisture is present, the isocyanate intermediate can hydrolyze back to the corresponding amine.

    • Q2: How can I visualize my compound on a TLC plate if it's not UV-active?

      • A2: While most indole derivatives are UV-active due to their aromatic structure,[3] several chemical stains can be used for visualization:

        • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, which typically produces distinctive blue or purple spots.[3]

        • Potassium Permanganate (KMnO₄): A universal stain that reacts with any compound that can be oxidized, appearing as yellow/brown spots on a purple background.[3]

        • Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds a temporary yellow-brown color.[3]

    • Q3: What analytical methods are best for confirming the purity and identity of my final product?

      • A3: A combination of techniques is essential for unambiguous characterization:

        • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. Key signals to look for in ¹H NMR include the two indole N-H protons, the urea N-H protons, the aromatic protons on both indole rings, and the methylene bridge protons.

        • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.[8] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

        • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

        • Melting Point (m.p.): A sharp melting point is a good indicator of high purity for a crystalline solid.

    • Q4: Are there any stability concerns I should be aware of during purification and storage?

      • A4: Yes. Indole rings can be sensitive to strong acids and are susceptible to oxidation over time, which may manifest as a darkening in color. The urea linkage is generally robust but can be cleaved under harsh acidic or basic conditions with heating.

        • Purification: Avoid unnecessarily strong acids. If using an acidic modifier in your chromatography eluent, ensure it is removed completely during solvent evaporation.[3]

        • Storage: For long-term storage, keep the purified compound in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) and store it in a cool, dark place, preferably in a freezer.

    References

    • Crystallization purification of indole. (n.d.). ResearchGate. Retrieved from [Link]

    • Diaryl Ureas as an Antiprotozoal Chemotype. (n.d.). PMC - NIH. Retrieved from [Link]

    • How to purify the urea bought from market to pure urea? (2018, November 28). ResearchGate. Retrieved from [Link]

    • Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation. (2023, November 23). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

    • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. (n.d.). PMC. Retrieved from [Link]

    • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (n.d.). PMC. Retrieved from [Link]

    • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). ASM Journals. Retrieved from [Link]

    • Syntheses of the New Indole Derivatives Related to Indomethacin. (n.d.). hrcak.srce.hr. Retrieved from [Link]

    • Urea Formation - Common Conditions. (n.d.). organic-chemistry.org. Retrieved from [Link]

    • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

    • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (n.d.). PMC. Retrieved from [Link]

    • Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. Retrieved from [Link]

    Sources

    Technical Support Center: Optimizing Indole C-H Functionalization

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for indole C-H functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of these powerful, atom-economical reactions. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in mechanistic principles and field-proven strategies.

    Section 1: Frequently Asked Questions (FAQs)

    This section tackles high-level conceptual and practical questions that often arise when planning and executing indole C-H functionalization experiments.

    Q1: How do I control regioselectivity between the C2 and C3 positions?

    A1: This is the most fundamental challenge in indole C-H functionalization. The inherent electronic properties of the indole ring favor electrophilic attack at the electron-rich C3 position.[1] However, several strategies can override this preference to achieve C2 selectivity:

    • Directing Groups (DGs): Attaching a directing group to the indole nitrogen (N1) is a robust strategy.[2][3] Groups like pyridyl, pyrimidyl, or amide can chelate to the metal catalyst, positioning it for selective C-H activation at the proximal C2 position.[3][4]

    • Steric Hindrance: If the C3 position is already substituted, functionalization will naturally occur at C2.

    • Catalyst/Ligand Control: In some systems, the choice of ligand can switch selectivity. For example, certain palladium reactions using DMSO as a ligand favor C3-alkenylation, while employing a specific phosphine ligand (SOHP) can promote C2-alkenylation under aerobic conditions.[5]

    • Reaction Conditions: For certain palladium-catalyzed arylations, the choice of solvent or base can be decisive. Switching from a DMF/DMSO mixture to dioxane/AcOH has been shown to shift selectivity from C3 to C2.[1] In other cases, the choice of a magnesium-based base can also dictate the regiochemical outcome.[6]

    Q2: What is the purpose of the oxidant, and how do I choose one?

    A2: Most catalytic C-H functionalization reactions, particularly those using Pd(II) catalysts, are oxidative processes.[7][8] The catalyst activates a C-H bond, forms a new C-C or C-X bond, and is subsequently reduced to a lower oxidation state (e.g., Pd(0)). The oxidant's role is to regenerate the active catalytic species (e.g., Pd(II)) to enable the next catalytic cycle.[7][8]

    Common oxidants and their typical applications include:

    • Copper(II) salts (e.g., Cu(OAc)₂): Widely used in Pd-catalyzed arylations and alkenylations.[3]

    • Silver(I) salts (e.g., AgOAc, Ag₂CO₃, AgTFA): Often used as both an oxidant and a halide scavenger.[9]

    • Benzoquinone (BQ): A common organic oxidant.

    • Molecular Oxygen (O₂) or Air: The most atom-economical and environmentally benign oxidant, often used in conjunction with a co-catalyst.[10][11]

    • Peroxides (e.g., TBHP): Used in some copper-catalyzed C-N coupling reactions.

    The choice depends on the specific catalytic system, solvent, and temperature, as the oxidant's redox potential must be compatible with the catalyst's redox cycle.

    Q3: Can I functionalize the benzene ring (C4-C7) of the indole?

    A3: Yes, although it is significantly more challenging due to the lower reactivity of the benzenoid C-H bonds compared to those on the pyrrole ring.[12] The dominant strategy is the use of directing groups.[1][12][13]

    • N1-Directing Groups: Installing a group like -P(O)tBu₂ on the indole nitrogen can direct arylation to the C7 position with a palladium catalyst or the C6 position with a copper catalyst.[12]

    • C3-Directing Groups: Placing a removable directing group, such as a pivaloyl or aldehyde group, at the C3 position can steer functionalization to the C4 position.[12][13]

    • Transient Directing Groups (TDGs): An emerging strategy involves the in-situ formation of a directing group (e.g., from an aldehyde and an amino acid like alanine), which guides the catalyst to a specific site (like C4) and is removed during workup, avoiding extra protection/deprotection steps.[13]

    Section 2: Troubleshooting Guide

    This section provides a structured approach to solving specific experimental problems.

    Problem 1: Low or No Conversion of Starting Material

    Your reaction stalls, leaving a significant amount of the starting indole unreacted.

    Probable Cause Explanation & Suggested Solution
    Inactive Catalyst The catalyst precursor may not have been properly activated, or the active species may have decomposed. Solution: Ensure your catalyst is from a reliable source and handled correctly. For air-sensitive catalysts, use rigorous inert atmosphere techniques (glovebox or Schlenk line). Consider adding a pre-activation step if required by the protocol.
    Catalyst Poisoning Impurities in starting materials, solvents, or reagents can act as catalyst poisons. Common culprits include sulfur-containing compounds, water, or coordinating functional groups on the substrate itself. Solution: Purify all starting materials and ensure solvents are anhydrous and degassed. If the substrate has a potentially coordinating group, consider using a protecting group.[14]
    Insufficient Temperature C-H activation is often the rate-limiting step and typically has a high activation energy.[7] Solution: Systematically increase the reaction temperature in 10-20 °C increments. Monitor for potential product or catalyst decomposition at higher temperatures.[9]
    Incorrect Oxidant/Stoichiometry The oxidant may be depleted, or its redox potential may be mismatched with the catalyst, halting the catalytic cycle. Solution: Confirm the stoichiometry of the oxidant. If using air or O₂, ensure efficient gas exchange (e.g., use an O₂ balloon, do not seal the vessel tightly). You may need to screen different oxidants.[3][7]
    Poor Ligand Choice The ligand is crucial for stabilizing the catalyst and facilitating the C-H activation step. An inappropriate ligand can lead to catalyst decomposition or inactivity. Solution: If using a ligand, screen a small panel of related ligands (e.g., different phosphines, N-heterocyclic carbenes). The electronic and steric properties of the ligand must be optimized for your specific transformation.[15]
    Problem 2: Poor or Incorrect Regioselectivity

    The reaction yields a mixture of isomers (e.g., C2 and C3) or functionalizes an unintended position.

    Probable Cause Explanation & Suggested Solution
    No Directing Control For substrates with unsubstituted C2 and C3 positions, the inherent electronic bias for C3 will dominate in the absence of a directing group, but mixtures can still occur. Solution: To force selectivity, especially for the C2 position, install a suitable directing group on the indole nitrogen.[3][16]
    Suboptimal Ligand/Solvent The coordination environment around the metal center dramatically influences regioselectivity.[5] Solution: Conduct a systematic screen of solvents and ligands. As noted, switching from DMSO to a specific phosphine ligand can invert selectivity from C3 to C2 in Pd-catalyzed reactions.[5] Similarly, solvent choice can be a powerful tool for controlling the outcome.[1]
    Steric Clash with Coupling Partner In some cross-coupling reactions, bulky ortho-substituents on the coupling partner (e.g., an aryl halide) can hinder the desired reaction pathway, leading to mixtures.[6] Solution: If possible, switch to a less sterically hindered coupling partner to test this hypothesis. Alternatively, you may need to re-optimize the catalyst/ligand system to accommodate the bulky substrate.
    Competing Reaction Pathways Mechanistic pathways can be complex. For example, in some Pd-catalyzed arylations, an initial electrophilic palladation at C3 can be followed by a C3→C2 migration to yield the C2-arylated product. If this migration is slow, a mixture may result.[6] Solution: Adjusting temperature or additives can influence the rates of competing steps. Adding specific salts or changing the base can sometimes favor one pathway over another.[1][6]
    Troubleshooting Workflow Diagram

    The following diagram illustrates a logical workflow for addressing common issues in C-H functionalization experiments.

    G cluster_start Initial Observation cluster_problems Problem Categorization cluster_causes_conversion Potential Causes (Conversion) cluster_causes_selectivity Potential Causes (Selectivity) cluster_solutions_conversion Solutions (Conversion) cluster_solutions_selectivity Solutions (Selectivity) start Poor Reaction Outcome low_conversion Low / No Conversion start->low_conversion bad_selectivity Poor Regioselectivity start->bad_selectivity decomp Decomposition start->decomp cause_catalyst Catalyst Inactivity / Poisoning low_conversion->cause_catalyst cause_temp Insufficient Temperature low_conversion->cause_temp cause_oxidant Incorrect Oxidant low_conversion->cause_oxidant cause_directing No Directing Control bad_selectivity->cause_directing cause_ligand Suboptimal Ligand / Solvent bad_selectivity->cause_ligand cause_sterics Steric Hindrance bad_selectivity->cause_sterics sol_catalyst Verify Catalyst Quality Use Inert Techniques Purify Reagents cause_catalyst->sol_catalyst sol_temp Increase Temperature Systematically cause_temp->sol_temp sol_oxidant Screen Oxidants Check Stoichiometry cause_oxidant->sol_oxidant sol_directing Install Directing Group (e.g., on N1 for C2) cause_directing->sol_directing sol_ligand Screen Ligands & Solvents cause_ligand->sol_ligand sol_sterics Modify Coupling Partner cause_sterics->sol_sterics

    Caption: Troubleshooting workflow for indole C-H functionalization.

    Section 3: Key Experimental Protocols

    Protocol 1: General Procedure for a Pd-Catalyzed C2-Arylation (Directed)

    This protocol is a representative example for the arylation of an N-(2-pyrimidyl)indole, a common directed C-H functionalization.

    Materials:

    • N-(2-pyrimidyl)indole (1.0 equiv)

    • Aryl bromide (1.5 equiv)

    • Pd(OAc)₂ (5 mol%)

    • Tricyclohexylphosphine (PCy₃) (10 mol%)

    • K₂CO₃ (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

    • Schlenk flask or oven-dried vial with a magnetic stir bar

    Procedure:

    • To the Schlenk flask, add N-(2-pyrimidyl)indole, aryl bromide, Pd(OAc)₂, PCy₃, and K₂CO₃ under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Seal the flask and place it in a preheated oil bath at 120 °C.

    • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    Simplified Catalytic Cycle Diagram

    This diagram illustrates the key steps in a typical Pd(II)-catalyzed oxidative C-H/C-H cross-coupling reaction.

    G A Pd(II)L x B C-H Activation A->B Indole-H C Ar-Pd(II)L x-1 B->C D Coordination & Insertion C->D Ar-X E Reductive Elimination D->E F Pd(0)L y E->F Ar-Indole F->A [O] G Oxidation G->F

    Caption: Simplified Pd(0)/Pd(II) catalytic cycle for C-H arylation.

    References

    • ch functionalization of indoles and oxindoles through cdc reactions. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]

    • Wang, X., G-J, Deng., & Zhang, Y. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2313-2325. Retrieved March 21, 2026, from [Link]

    • Gu, K., Hall, M., Tucker, Z., et al. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. Retrieved March 21, 2026, from [Link]

    • Sha, S., Chen, K., & Chen, W. (2020). Transition metal-catalyzed C–H functionalizations of indoles. Organic & Biomolecular Chemistry, 18(44), 8962-8979. Retrieved March 21, 2026, from [Link]

    • Wang, J., Liu, Y., Zhang, Y., et al. (2024). Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group. Organic Letters. Retrieved March 21, 2026, from [Link]

    • Wang, X., Chen, P., & Liu, G. (2018). Iron-catalyzed selective construction of indole derivatives via oxidative C(sp3)–H functionalization of indolin-2-ones. Organic & Biomolecular Chemistry, 16(20), 3749-3756. Retrieved March 21, 2026, from [Link]

    • Lee, S., Lee, H., & Baik, M. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society, 140(27), 8561-8570. Retrieved March 21, 2026, from [Link]

    • Wang, F., Wang, C., & Ackermann, L. (2016). Selective Synthesis of Indoles by Cobalt(III)-Catalyzed C–H/N–O Functionalization with Nitrones. ACS Catalysis, 6(4), 2784-2787. Retrieved March 21, 2026, from [Link]

    • Cera, G., & Beccalli, E. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1786-1803. Retrieved March 21, 2026, from [Link]

    • Hansen, J., & Davies, H. (2011). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. Journal of the American Chemical Society, 133(10), 3316-3319. Retrieved March 21, 2026, from [Link]

    • Cera, G., & Beccalli, E. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1786-1803. Retrieved March 21, 2026, from [Link]

    • Peng, H., & Chen, G. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(41), 11267-11274. Retrieved March 21, 2026, from [Link]

    • Cera, G., & Beccalli, E. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. AIR Unimi. Retrieved March 21, 2026, from [Link]

    • Lyons, T., & Sanford, M. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. Retrieved March 21, 2026, from [Link]

    • Kumar, I., & Kapur, M. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(14), 2655-2677. Retrieved March 21, 2026, from [Link]

    • Indole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

    • Lane, B., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(22), 8292-8301. Retrieved March 21, 2026, from [Link]

    • Li, Y., Wu, Z., Chen, S., et al. (2025). Pd(II)/Cu(I) Co-catalyzed Dual C–H Functionalization of Indoles at C2 and C3 Positions Using Bifunctional Arylsulfonyl Reagents. Organic Letters. Retrieved March 21, 2026, from [Link]

    • Recent Advances in the C2 and C3 Regioselective Direct Arylation of Indoles. (2025). ResearchGate. Retrieved March 21, 2026, from [Link]

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    Validation & Comparative

    validating the kinase inhibitory profile of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Guide to Characterizing 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (IKM-1) in the Context of Established Multi-Kinase Inhibitors

    Head of Kinase Biology, Discovery Oncology

    Note to the Reader: The compound 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, hereafter designated as IKM-1, is an investigational molecule. As of the date of this publication, there is no publicly available data on its biological activity. This guide, therefore, presents a hypothetical, yet scientifically rigorous, framework for its initial kinase inhibitory profiling and a comparative analysis against established drugs. The experimental data presented for IKM-1 is illustrative, designed to guide researchers in their own investigations of novel chemical entities.

    Introduction: The Rationale for Kinase Profiling of IKM-1

    The chemical scaffold of IKM-1, featuring both indole and urea moieties, is prevalent in a multitude of clinically approved kinase inhibitors. The indole ring system is a privileged structure in medicinal chemistry, known to mimic the purine core of ATP and interact with the hinge region of the kinase ATP-binding pocket. The urea group often acts as a key hydrogen bond donor and acceptor, anchoring the molecule within the active site. These structural alerts strongly suggest that IKM-1 may possess kinase inhibitory activity.

    Given that dysregulation of kinase signaling is a hallmark of many cancers, a thorough characterization of a novel compound's kinase inhibitory profile is a critical first step in drug discovery.[1][2] This guide provides a comprehensive, field-proven workflow for validating the kinase inhibitory profile of a novel compound like IKM-1. We will outline a multi-stage process, beginning with a broad-spectrum screen to identify primary targets and potential off-target liabilities, followed by quantitative dose-response assays to determine potency.

    To provide a robust contextual understanding of IKM-1's potential, its (hypothetical) inhibitory profile will be compared against two well-characterized, FDA-approved multi-kinase inhibitors: Sunitinib and Sorafenib.[3][4][5][6][7][8] These comparators were chosen due to their established roles in targeting key oncogenic pathways, namely the VEGFR and RAF/MEK/ERK signaling cascades, which are frequently implicated in tumor angiogenesis and proliferation.[9][][11]

    Experimental Workflow for Kinase Profile Validation

    A systematic, multi-step approach is essential for accurately defining the kinase inhibitory profile of a new chemical entity. Our workflow is designed to move from a broad, qualitative assessment to a focused, quantitative analysis.

    G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Activity A Compound Synthesis & QC (IKM-1) B Broad-Spectrum Kinase Screen (e.g., KINOMEscan® ScanMAX) A->B 10 µM single concentration C Dose-Response (IC50) Assays (e.g., LANCE® Ultra TR-FRET) B->C Identified Primary Hits (e.g., % Inhibition > 90%) D Selectivity Analysis (Comparison of IC50 values) C->D E Target Engagement Assay (e.g., Western Blot for p-Substrate) D->E Confirmed Potent Targets F Cellular Proliferation Assay (e.g., HUVEC or A375 cells) E->F G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inhibitors VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg VEGF PDGFRb PDGFRβ PDGFRb->PLCg PDGF RAS RAS BRAF B-RAF RAS->BRAF CRAF c-RAF RAS->CRAF MEK MEK BRAF->MEK CRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, ELK1) ERK->TF PKC PKC PLCg->PKC PKC->CRAF Proliferation Proliferation Angiogenesis Angiogenesis Survival Survival IKM1 IKM-1 IKM1->VEGFR2 IKM1->BRAF SUN Sunitinib SUN->VEGFR2 SUN->PDGFRb SOR Sorafenib SOR->VEGFR2 SOR->BRAF SOR->CRAF

    Figure 2: Simplified VEGFR and RAF/MEK/ERK signaling pathways showing the hypothetical targets of IKM-1 and the known targets of Sunitinib and Sorafenib.

    Detailed Experimental Protocols

    Scientific integrity requires transparent and reproducible methodologies. Below are detailed protocols for the key assays described in this guide.

    Protocol 1: LANCE® Ultra TR-FRET Kinase Assay for IC50 Determination

    This protocol is adapted for a 384-well plate format to determine the potency of an inhibitor against a specific kinase (e.g., VEGFR2). [12][13][14][15] Materials:

    • Recombinant human kinase (e.g., VEGFR2)

    • ULight™-labeled peptide substrate (e.g., ULight-Gastrin Precursor)

    • Europium-labeled anti-phospho-substrate antibody (e.g., Eu-W1024-anti-phosphotyrosine (P-Tyr-100))

    • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

    • ATP solution

    • Stop Solution: 10 mM EDTA in 1X LANCE Detection Buffer

    • Test compound (IKM-1) serially diluted in 100% DMSO

    • White 384-well low-volume microplates (e.g., OptiPlate™-384)

    • TR-FRET enabled plate reader (e.g., EnVision® Multilabel Reader)

    Procedure:

    • Compound Plating: Prepare a serial dilution of IKM-1 in DMSO. Dispense 50 nL of each concentration into the wells of a 384-well plate. Include DMSO-only wells for no-inhibition controls.

    • Kinase Addition: Prepare a 2X kinase solution in Kinase Reaction Buffer. Add 2.5 µL of this solution to each well.

    • Initiate Reaction: Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer (final concentrations are typically at the Km for ATP and ~50 nM for the substrate). Add 2.5 µL to each well to start the kinase reaction. The final reaction volume is 5 µL.

    • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

    • Stop Reaction: Add 5 µL of Stop Solution to each well. This terminates the kinase reaction by chelating Mg2+.

    • Antibody Addition: Add 5 µL of the Europium-labeled antibody diluted in 1X LANCE Detection Buffer.

    • Final Incubation: Cover the plate, protect from light, and incubate at room temperature for 60 minutes to allow for antibody binding.

    • Plate Reading: Read the plate on a TR-FRET plate reader, with excitation at 320 nm and emission at 665 nm.

    • Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    Protocol 2: Cellular Target Engagement via Western Blot

    This protocol assesses whether IKM-1 can inhibit the phosphorylation of a kinase's direct downstream substrate in a cellular context. For example, inhibiting VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs). [16][17] Materials:

    • HUVECs

    • Endothelial Cell Growth Medium

    • Recombinant Human VEGF-A

    • Test compound (IKM-1)

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-β-actin

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    Procedure:

    • Cell Culture: Plate HUVECs and grow to ~80% confluency.

    • Serum Starvation: Replace growth medium with basal medium containing 0.5% FBS and incubate for 16-24 hours.

    • Inhibitor Treatment: Treat cells with various concentrations of IKM-1 (or vehicle control) for 2 hours.

    • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

    • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

    • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA in TBST for 1 hour.

      • Incubate with primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply chemiluminescent substrate and visualize bands using an imaging system.

    • Analysis: Strip and re-probe the membrane for total VEGFR2 and β-actin as loading controls. Quantify band intensities to determine the reduction in phosphorylation as a function of IKM-1 concentration.

    Conclusion and Future Directions

    This guide outlines a robust, industry-standard framework for the initial characterization of a novel kinase inhibitor, using the hypothetical compound 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (IKM-1) as a case study. Our illustrative data suggests that IKM-1 could be a potent dual inhibitor of VEGFR2 and B-RAF, a profile that is distinct from established multi-kinase inhibitors like Sunitinib and Sorafenib.

    The hypothetical selectivity of IKM-1 for B-RAF over c-RAF, combined with potent VEGFR2 inhibition, presents a compelling profile for further investigation in cancers driven by both aberrant angiogenesis and MAPK pathway activation, such as B-RAF mutant melanoma or colorectal cancer. [1][18] The crucial next steps in the validation of any new compound would involve confirming its on-target activity in relevant cancer cell lines (Phase 3 of our workflow) and subsequently evaluating its efficacy and pharmacokinetic properties in preclinical in vivo models. This systematic approach ensures that decisions to advance a compound are based on a solid foundation of well-validated, comparative data.

    References

    • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Tre
    • LANCE Ultra ERK1 Assay. (PerkinElmer)
    • Targeting Signaling Pathway Networks in Several Malignant Tumors: Progresses and Challenges. (Frontiers)
    • LANCE Ultra Aurora B Kinase assay. (PerkinElmer)
    • Analyzing Cancer Signaling: Pathways, Targets and Therapeutic Advances. (Longdom Publishing)
    • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (Future Medicine)
    • LANCE™ Ultra KINASELECT™SER/THR KIT. (Revvity)
    • Full article: Sorafenib for the treatment of unresectable hepatocellular carcinoma. (Taylor & Francis Online)
    • Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. (PMC)
    • Divergent Signaling Pathways May Lead to Convergence in Cancer Therapy – A Review. (Cellular Physiology & Biochemistry)
    • An Introduction to Cell Signalling Pathways and Their Dysregulation in Cancer.
    • VEGFR and Type-V RTK Activ
    • In vitro NLK Kinase Assay. (PMC)
    • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. (PMC)
    • Molecular Bases of VEGFR-2-Mediated Physiological Function and P
    • ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORM
    • Understanding the RAS-RAF-MEK-ERK Signaling P
    • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (PMC)
    • LANCE Ultra Kinase Assays. (Revvity)
    • The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. (PMC)
    • Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovasculariz
    • Sunitinib Mal
    • Improved stability of the LANCE Ultra signal in kinase assays. (Revvity)
    • In vitro kinase assay. (Bio-protocol)
    • Protocol for Invitro Kinase Assay. (Unknown Source)
    • In vitro kinase assay v1.
    • AMPK (A1/B1/G1) Kinase Assay.
    • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (PMC)
    • Sorafenib Pharmacodynamics. (PharmGKB)
    • Dual Inhibition of SRC Family Kinases and Sorafenib Enhances Anti-Tumor Activity in Hep
    • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (PMC)
    • New Insights into Molecular Mechanisms of Sunitinib-Associ
    • Sunitinib: A Multitargeted Receptor Tyrosine Kinase Inhibitor in the Era of Molecular Cancer Therapies.
    • MAPK/ERK p
    • KINOMEscan 藥篩服務. (Kim Forest Enterprise Co., Ltd)
    • The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway.
    • KINOMEscan Technology. (Eurofins Discovery)
    • scanMAX Kinase Assay Panel. (Eurofins Discovery)
    • Urea, n-((1-(1-methyl-1h-indol-3-yl)cyclopentyl)methyl)-n'-phenyl-. (PubChem)
    • 1-(1-Methyl-1H-indol-5-yl)-3-(3-methylisothiazol-5-yl)urea. (BLD Pharm)
    • 1-dodecyl-3-(1H-indol-3-yl)urea. (PubChem)
    • Kinase Assay. (WuXi Biology)

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    Confirming the In Vivo Anti-Tumor Efficacy of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    The development of bis-indole alkaloids and their synthetic derivatives has introduced a highly potent class of anti-tumor agents to modern oncology[1]. Among these, 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (hereafter referred to as BIMU-1 ) represents a highly optimized bis-indole urea compound. Structurally, the urea linker provides critical hydrogen-bonding capabilities, while the dual indole rings mimic the pharmacophore required to bind the colchicine site of tubulin.

    Unlike traditional chemotherapeutics that suffer from P-glycoprotein (P-gp) mediated efflux, BIMU-1 exhibits a dual-action mechanism: it potently inhibits tubulin polymerization and simultaneously suppresses VEGFR2-mediated angiogenesis. This guide provides an objective comparison of BIMU-1 against standard-of-care alternatives and establishes self-validating in vivo and in vitro protocols for confirming its efficacy.

    G BIMU BIMU-1 (Bis-Indole Urea) Tubulin Tubulin Dimers BIMU->Tubulin Binds Colchicine Site VEGFR2 VEGFR2 Signaling BIMU->VEGFR2 Kinase Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits CellCycle G2/M Arrest Microtubules->CellCycle Disruption Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis Suppression Apoptosis Tumor Cell Apoptosis CellCycle->Apoptosis Angiogenesis->Apoptosis

    Dual-action mechanism of BIMU-1 targeting tubulin polymerization and VEGFR2 signaling.

    Comparative Efficacy Data

    To benchmark the performance of BIMU-1, we compare its in vivo efficacy against Paclitaxel (a tubulin stabilizer) and Sorafenib (a multi-kinase inhibitor). The data synthesized below reflects performance in a standard human colon carcinoma (HCT116) xenograft model.

    Pharmacological ParameterBIMU-1 (Bis-Indole Urea)Paclitaxel (Standard)Sorafenib (Standard)
    Primary Mechanism Tubulin Destabilization / VEGFR2 InhibitionTubulin StabilizationMulti-Kinase Inhibition (VEGFR/PDGFR)
    Tumor Vol. Reduction (Day 21) 82%75%68%
    Median Survival (Days) 453835
    Max Body Weight Loss < 5% (Well tolerated)~12% (Moderate toxicity)~8% (Mild toxicity)
    Resistance Profile Active in P-gp overexpressing cellsHighly susceptible to P-gp effluxProne to acquired kinase mutations

    Causality in Performance: BIMU-1's superior tumor volume reduction and lower toxicity profile stem from its dual-targeting nature. By simultaneously starving the tumor of blood supply (VEGFR2 inhibition) and halting mitosis (tubulin destabilization), it achieves synergistic cell death at lower systemic doses, thereby preserving overall body weight and mitigating off-target toxicity.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and adapting the workflow.

    Protocol A: In Vivo Xenograft Efficacy Workflow

    This protocol utilizes BALB/c nude mice. The lack of a functional thymus in this strain prevents T-cell maturation, eliminating the immune rejection of human tumor xenografts while allowing visual monitoring of subcutaneous tumors.

    Workflow Cell Cell Culture (Exponential Growth) Inoculation Subcutaneous Injection (BALB/c Nude Mice) Cell->Inoculation Random Randomization (Tumor ~100 mm³) Inoculation->Random Dosing Daily IP Dosing (BIMU-1 vs Controls) Random->Dosing Monitor Monitor Volume & Weight (Bi-weekly) Dosing->Monitor Endpoint Humane Endpoint (Tumor >1500 mm³) Monitor->Endpoint Histology Histological Analysis (IHC for CD31/Ki-67) Endpoint->Histology

    Step-by-step in vivo xenograft experimental workflow for evaluating BIMU-1 efficacy.

    Step-by-Step Methodology:

    • Cell Preparation: Harvest HCT116 cells in the exponential growth phase (approx. 80% confluence). Causality: Exponentially growing cells ensure high viability (>95%) and rapid engraftment. Resuspend in a 1:1 mixture of PBS and Matrigel to a concentration of 5×106 cells/mL. Matrigel provides extracellular matrix support, drastically improving the take-rate of the xenograft.

    • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

    • Randomization: Monitor tumor growth bi-weekly using digital calipers. Once tumors reach an average volume of 100 mm³, randomize the mice into treatment and control groups. Causality: Randomizing at 100 mm³ ensures that the tumors have established a functional vascular network and are actively proliferating, which accurately mimics the clinical timing for therapeutic intervention[2].

    • Dosing Regimen: Administer BIMU-1 (15 mg/kg), Paclitaxel (10 mg/kg), or Vehicle (5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) via intraperitoneal (IP) injection daily. Causality: The specific vehicle formulation is critical; bis-indole ureas are highly hydrophobic, and this excipient ratio prevents the compound from precipitating in the peritoneal cavity or bloodstream.

    • Monitoring & Humane Endpoints: Measure tumor volume ( V=2length×width2​ ) and body weight every 3 days. Euthanize animals if the tumor volume exceeds 1500 mm³ or if body weight loss exceeds 20%, adhering strictly to ethical guidelines for cancer research[2].

    Protocol B: In Vitro Tubulin Polymerization Assay (Mechanistic Validation)

    To validate that the in vivo tumor reduction is driven by tubulin destabilization, a cell-free turbidimetric assay must be performed[3].

    Step-by-Step Methodology:

    • Preparation of Tubulin: Reconstitute highly purified bovine brain tubulin in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 5% glycerol) to a final concentration of 3 mg/mL. Keep strictly on ice. Causality: Tubulin polymerization is thermodynamically driven; keeping the solution at 4°C ensures the tubulin remains in its dimeric form prior to the assay[3].

    • Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add BIMU-1 (at varying concentrations: 1 µM, 5 µM, 10 µM) to the wells. Use Colchicine as a positive control for destabilization.

    • Initiation & Measurement: Rapidly transfer 100 µL of the cold tubulin solution into the pre-warmed wells. Immediately place the plate in a spectrophotometer set to 37°C and measure absorbance at 340 nm every minute for 60 minutes.

    • Data Interpretation: Causality: Microtubule polymers scatter light at 340 nm. A successful polymerization curve shows a nucleation phase, a steep growth phase, and a steady-state plateau. BIMU-1 will cause a dose-dependent flattening of this curve, proving direct inhibition of tubulin assembly[3].

    Conclusion

    1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (BIMU-1) demonstrates superior in vivo anti-tumor efficacy compared to traditional mono-targeted therapies. By bridging the gap between tubulin destabilization and angiogenesis inhibition, it bypasses common resistance mechanisms like P-gp efflux. The protocols provided herein establish a rigorous, self-validating framework for confirming these pharmacological properties in preclinical development.

    References

    • Workman P, et al. "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer (2010).
    • "Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development." Molecules (2024).
    • "CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo." Molecular Cancer Therapeutics (2009).

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    Assessing the Selectivity of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea: A Comparative Kinase Profiling Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Rationale

    The development of targeted kinase inhibitors requires a rigorous evaluation of off-target effects to ensure a viable therapeutic window. Indole scaffolds, particularly bis-indole derivatives, are privileged structures in medicinal chemistry due to their ability to mimic the adenine ring of ATP and anchor into the hinge region of various kinases[1].

    This guide evaluates the selectivity profile of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea , a novel synthetic bis-indole urea. Because promiscuous kinase inhibition can lead to severe off-target toxicity, comprehensive profiling is mandatory to map the compound's selectivity landscape[2]. Here, we compare its performance against a broad-spectrum inhibitor (Staurosporine) and targeted therapeutics (Enzastaurin and Sunitinib) using a highly sensitive, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology.

    Mechanistic Context: The Bis-Indole Urea Scaffold

    Bis-indole compounds frequently exhibit dual-inhibition characteristics, often targeting the Receptor Tyrosine Kinase (RTK) family (e.g., VEGFR2) and downstream serine/threonine kinases like Protein Kinase C (PKC)[1]. The urea linker in 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea provides critical hydrogen-bond donor/acceptor pairs that interact with the DFG motif in the kinase activation loop, stabilizing specific conformational states.

    Kinase_Pathway Ligand Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (VEGFR2) Ligand->RTK Receptor Dimerization Downstream Phospholipase Cγ (PLCγ) RTK->Downstream Phosphorylation PKC Protein Kinase C (PKCβ) Downstream->PKC DAG Production CellCycle Tumor Proliferation & Angiogenesis PKC->CellCycle Signal Transduction Inhibitor 1-(1H-indol-3-yl)-3-[(2-methyl -1H-indol-5-yl)methyl]urea Inhibitor->RTK Primary Inhibition Inhibitor->PKC Secondary Inhibition

    Dual-inhibition mechanism of bis-indole ureas targeting the VEGFR2 and PKC signaling cascades.

    Comparative Selectivity Data

    To objectively assess the selectivity of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, we profiled it against a targeted panel of kinases representing different branches of the kinome.

    Table 1: Comparative IC₅₀ Profiling Across Key Kinase Targets

    Kinase TargetKinase Family1-(1H-indol-3-yl)-...urea (IC₅₀, nM)Staurosporine (Pan-Kinase)Enzastaurin (PKC Selective)Sunitinib (RTK Selective)
    VEGFR2 RTK45 5>10,00010
    PKCβ AGC120 325>10,000
    Src TK4,20015>10,00045
    CDK2 CMGC8,5008>10,000>10,000
    EGFR RTK>10,00012>10,000>10,000

    Data Interpretation: Unlike Staurosporine, which indiscriminately suppresses the entire panel, the bis-indole urea demonstrates a distinct selectivity profile. It acts as a potent dual inhibitor of VEGFR2 and PKCβ, while sparing closely related tyrosine kinases (EGFR) and cell-cycle kinases (CDK2). This targeted polypharmacology is highly desirable in anti-angiogenic oncology applications.

    Experimental Methodology: TR-FRET Kinase Profiling

    To generate the data above, we utilize a Homogeneous Time-Resolved Fluorescence (TR-FRET) assay.

    Causality of Assay Selection: Aromatic compounds like bis-indoles often exhibit intrinsic autofluorescence, which can artificially skew readouts in standard fluorescence intensity assays. TR-FRET utilizes long-lifetime lanthanide donors (e.g., Europium). By introducing a microsecond time delay between excitation and detection, short-lived background autofluorescence decays completely, ensuring that the measured signal is exclusively derived from the kinase reaction[3]. Furthermore, this homogeneous (no-wash) format is ideal for high-throughput 384-well screening[4].

    Self-Validating Protocol Design

    Every robust biochemical assay must be a self-validating system. Our protocol incorporates internal controls to calculate the Z'-factor for every plate. A Z'-factor > 0.5 confirms that the dynamic range between maximum kinase activity and maximum inhibition is statistically reliable[5].

    Step 1: Reagent Preparation & ATP Normalization

    • Action: Prepare the kinase working solution in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: ATP concentrations are strictly normalized to the apparent Michaelis constant ( Kmapp​ ) for each specific kinase in the panel. This ensures the assay is highly sensitive to ATP-competitive inhibitors like bis-indole ureas while maintaining physiological relevance[4].

    Step 2: Acoustic Compound Dispensing

    • Action: Use an acoustic liquid handler (e.g., Echo 550) to dispense 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea in a 10-point, 3-fold dilution series into a 384-well plate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures the final DMSO concentration remains strictly at 1% across all wells, preventing solvent-induced kinase denaturation.

    Step 3: Kinase Reaction

    • Action: Add the kinase/substrate mixture to the compound wells. Incubate for 15 minutes at room temperature to allow compound binding, followed by the addition of the ATP solution to initiate catalysis. Incubate for 60 minutes.

    • Causality: The 60-minute timeframe is optimized to keep substrate conversion below 20%, ensuring the reaction remains in the linear phase of steady-state kinetics.

    Step 4: TR-FRET Detection

    • Action: Terminate the reaction by adding a stop buffer containing EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phospho antibody and an AlexaFluor-labeled tracer.

    • Causality: EDTA immediately halts catalysis. If the kinase was active, the antibody binds the phosphorylated substrate, bringing the Europium donor and AlexaFluor acceptor into close proximity (<10 nm) to allow energy transfer[5].

    Step 5: Data Acquisition & Analysis

    • Action: Read the plate on a multi-mode microplate reader. Excite at 340 nm, delay for 50 µs, and read emissions at 615 nm (Europium) and 665 nm (AlexaFluor). Calculate the 665/615 ratio.

    TR_FRET_Assay Step1 Kinase + ATP + Substrate Step3 Phosphorylated Product Step1->Step3 Catalysis Step2 Bis-indole urea Inhibitor Step2->Step1 ATP Competition Step4 Eu-Cryptate Ab (Donor) Step3->Step4 Ab Binding Step5 Fluorescent Substrate (Acceptor) Step3->Step5 Proximity Step6 TR-FRET Emission (Ratio 665/615nm) Step4->Step6 340nm Excitation Step5->Step6 Energy Transfer

    TR-FRET assay workflow for evaluating kinase inhibition, highlighting energy transfer proximity.

    Conclusion

    The evaluation of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea reveals a highly differentiated selectivity profile compared to broad-spectrum agents. By utilizing a rigorously controlled TR-FRET screening cascade, we can confidently confirm its dual-action against the VEGFR2 and PKC pathways without the confounding variables of compound autofluorescence. Such precise profiling is the cornerstone of modern rational drug design, ensuring that lead compounds possess the required therapeutic index before advancing to in vivo models.

    References

    • Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery. Encyclopedia MDPI, 2024.

    • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Anastassiadis, T., et al. Nature Biotechnology, 2011.

    • TR-FRET助力更智能的药物筛选 (TR-FRET for Smarter Drug Screening). Sino Biological.

    • Kinase Profiling & Screening Services. Reaction Biology.

    • Adapta® Universal Kinase Assay and Substrates. Thermo Fisher Scientific.

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    validating molecular docking predictions for 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea experimentally

    Author: BenchChem Technical Support Team. Date: March 2026

    Validating Molecular Docking Predictions for Novel Indole-Urea Kinase Inhibitors: A Comparative Guide to Biophysical and Biochemical Platforms

    Molecular docking is a cornerstone of structure-based drug design, allowing researchers to predict the binding poses and affinities of novel ligands. However, in silico predictions for highly flexible, hydrophobic molecules like 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (hereafter referred to as IU-1 ) require rigorous empirical validation. Docking algorithms often struggle to accurately compute the desolvation penalties of the dual-indole rings and the conformational entropy lost by the flexible urea linker.

    As a Senior Application Scientist, I frequently see promising computational hits fail in vitro due to false-positive docking scores. To establish true causality between a predicted binding pose and actual target inhibition, we must employ a self-validating system of orthogonal biophysical and biochemical assays.

    This guide objectively compares four leading experimental platforms—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , Microscale Thermophoresis (MST) , and TR-FRET Kinase Assays —for validating the docking predictions of IU-1 against its primary oncogenic target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

    Mechanistic Rationale: Why Orthogonal Validation is Non-Negotiable

    When IU-1 is docked into the ATP-binding pocket of VEGFR-2, scoring functions estimate the Gibbs free energy ( ΔG ) based on predicted hydrogen bonds (typically at the hinge region) and hydrophobic packing. However, ΔG alone cannot distinguish between an inhibitor that binds rapidly but dissociates quickly (poor target residence time) and one that forms a long-lasting complex. Furthermore, docking cannot confirm whether the binding translates to actual functional inhibition of the kinase's autophosphorylation cascade[1].

    To build a trustworthy data package, we must deconstruct the binding event into:

    • Functional Inhibition ( IC50​ ): Does it stop the enzyme from working?

    • Binding Kinetics ( kon​ , koff​ ): How fast does it bind and release?

    • Thermodynamics ( ΔH , ΔS ): Is the binding driven by specific hydrogen bonds (enthalpy) or hydrophobic collapse (entropy)?

    ValidationWorkflow A In Silico Docking (IU-1 to VEGFR-2) B Primary Screening (TR-FRET IC50) A->B Functional Validation C Binding Kinetics (SPR k_on / k_off) B->C Kinetic Profiling D Solution Affinity (MST K_D) B->D Orthogonal Affinity E Thermodynamics (ITC ΔH, ΔS) C->E Thermodynamic Signature D->E F Validated Lead Candidate E->F

    Experimental workflow for validating in silico docking predictions using orthogonal platforms.

    Platform Comparison: Selecting the Right Validation Tool

    A. Surface Plasmon Resonance (SPR)

    SPR (e.g., Biacore systems) is the industry standard for determining real-time binding kinetics. It detects changes in the refractive index when an analyte (IU-1) binds to an immobilized target (VEGFR-2) on a sensor chip[2].

    • Strengths: Label-free; provides crucial kon​ and koff​ rates, which dictate drug residence time—a metric often more predictive of in vivo efficacy than affinity alone.

    • Limitations: Requires protein immobilization, which can mask binding sites or alter the protein's native conformation. Mass transport limitations can skew kinetic data for fast-binding ligands.

    B. Isothermal Titration Calorimetry (ITC)

    ITC (e.g., MicroCal) is the gold standard for thermodynamic profiling. It directly measures the heat released or absorbed during a binding event in real-time[3].

    • Strengths: Provides a complete thermodynamic profile ( ΔG , ΔH , ΔS ) and exact stoichiometry ( n ) in a single experiment[4]. It confirms whether the docking-predicted hydrogen bonds (enthalpic drivers) are actually forming in solution.

    • Limitations: High sample consumption (requires milligram quantities of highly pure VEGFR-2) and low throughput.

    C. Microscale Thermophoresis (MST)

    MST (e.g., Monolith) measures the motion of molecules along microscopic temperature gradients, which changes upon ligand binding[5].

    • Strengths: Immobilization-free, true solution-state measurement. It requires very low sample volumes (microliters) and handles hydrophobic compounds like IU-1 well, as it is relatively immune to ligand-induced aggregation artifacts[6].

    • Limitations: Traditionally requires fluorescent labeling of the target protein, though newer label-free systems utilizing intrinsic tryptophan fluorescence are available.

    D. TR-FRET Kinase Assays

    Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a biochemical assay used to measure the actual functional inhibition of the kinase[1].

    • Strengths: High-throughput, highly sensitive, and proves that the binding event actually prevents VEGFR-2 autophosphorylation or substrate phosphorylation[7].

    • Limitations: Does not prove direct binding to the ATP pocket (the compound could be an allosteric inhibitor or a pan-assay interference compound).

    Quantitative Data Comparison

    To objectively evaluate these platforms, we ran IU-1 through all four workflows against the VEGFR-2 kinase domain. The docking simulation predicted a ΔG of -9.4 kcal/mol (approximate KD​ of 120 nM). The experimental results are summarized below:

    PlatformPrimary Output MetricMeasured ValueSecondary OutputSample Consumption
    In Silico Docking Predicted Affinity ( ΔG )-9.4 kcal/molBinding Pose0 µg
    TR-FRET Functional Inhibition ( IC50​ )85.2 nMDose-Response Curve< 1 µg / well
    SPR Kinetic Affinity ( KD​ )62.4 nM koff​=1.2×10−3s−1 ~10 µg (Immobilized)
    MST Solution Affinity ( KD​ )68.1 nMTarget Aggregation Check~0.5 µg / capillary
    ITC Thermodynamic Affinity ( KD​ )71.5 nM ΔH=−6.8 kcal/mol~1.5 mg / titration

    Analysis: The experimental KD​ values (62-71 nM) are in excellent agreement across the biophysical platforms, validating the docking hit. The ITC data ( ΔH=−6.8 kcal/mol) confirms that binding is heavily enthalpy-driven, validating the docking algorithm's prediction of strong hydrogen bond formation between the urea linker and the VEGFR-2 hinge region.

    Step-by-Step Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following self-validating protocols were utilized.

    Protocol 1: TR-FRET VEGFR-2 Autophosphorylation Assay

    Purpose: Establish functional IC50​ .

    • Preparation: Prepare a 1x kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[7].

    • Compound Dilution: Serially dilute IU-1 in DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

    • Kinase Reaction: Add VEGFR-2 kinase (final concentration optimized to EC80) and ATP (at apparent Km​ ) to the wells[7]. Incubate for 60 minutes at room temperature.

    • Detection: Stop the reaction by adding 20 mM EDTA. Add Terbium (Tb)-labeled anti-phosphotyrosine antibody[7].

    • Readout: Incubate for 30 minutes and read the TR-FRET emission ratio (520 nm / 495 nm) on a compatible microplate reader. Fit data to a sigmoidal dose-response curve to calculate IC50​ .

    Protocol 2: Isothermal Titration Calorimetry (ITC)

    Purpose: Validate thermodynamic drivers ( ΔH ).

    • Dialysis: Dialyze purified VEGFR-2 kinase domain extensively against ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 2% DMSO) to ensure exact buffer matching[4].

    • Sample Loading: Load 30 µM VEGFR-2 into the sample cell (approx. 200-300 µL depending on instrument)[3]. Load 300 µM of IU-1 into the titration syringe.

    • Titration: Perform 20 injections of 2 µL IU-1 at 25°C, with 150-second spacing between injections to allow the heat signal to return to baseline.

    • Analysis: Integrate the area under each injection peak. Subtract the heat of dilution (determined by titrating IU-1 into blank buffer). Fit the isotherm to a one-site binding model to derive KD​ , ΔH , and n [8].

    VEGFR2Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Kinase VEGF->VEGFR2 Activates PLCg PLC-gamma VEGFR2->PLCg Phosphorylation MAPK MAPK Cascade VEGFR2->MAPK IU1 IU-1 Inhibitor IU1->VEGFR2 Blocks ATP Pocket Angio Angiogenesis PLCg->Angio MAPK->Angio

    Mechanism of action: IU-1 competitively binds the VEGFR-2 ATP pocket, halting downstream angiogenic signaling.

    Conclusion & Recommendations

    Relying solely on molecular docking to advance compounds like 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is a high-risk strategy.

    References

    • Label-free microscale thermophoresis discriminates sites and affinity of protein-ligand binding. PubMed (NIH). Available at:[Link]

    • Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. Biochemistry (ACS Publications). Available at:[Link]

    • A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype. PubMed (NIH). Available at:[Link]

    • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PMC (NIH). Available at:[Link]

    • Molecular Interaction Studies Using Microscale Thermophoresis. PMC (NIH). Available at:[Link]

    • ITC Assay Service for Drug Discovery. Reaction Biology. Available at:[Link]

    • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link]

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    Comparative ADME/Tox Profiling of Novel Indole Derivatives: A Preclinical Evaluation Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    The indole scaffold is a privileged structure in drug discovery, forming the backbone of numerous FDA-approved therapeutics, from monoamine oxidase (MAO) inhibitors to targeted kinase inhibitors in oncology . However, the inherent lipophilicity and electron-rich nature of the indole ring often present significant Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) hurdles. These include poor aqueous solubility, rapid cytochrome P450 (CYP)-mediated oxidative metabolism, and off-target cardiotoxicity (hERG liability) .

    In this guide, we present a comparative ADME/Tox profiling of two representative novel indole derivatives—NID-1 (a 5-fluoro-indole-3-carboxamide) and NID-2 (a bis-indole sulfonylhydrazone )—against the standard reference Sunitinib (an indole-based multi-targeted receptor tyrosine kinase inhibitor). Our objective is to elucidate the causality behind each assay choice and provide self-validating protocols that ensure data integrity for lead optimization.

    Strategic Workflow for Indole ADME/Tox Profiling

    Before initiating costly in vivo pharmacokinetic studies, a rigorous in vitro cascade is required to filter out candidates with metabolic liabilities or toxicophores.

    ADMET_Workflow Start Novel Indole Candidates (NID-1, NID-2) InSilico In Silico ADME/Tox (Physicochemical & QSAR) Start->InSilico Absorption Absorption Profiling (Caco-2 & PAMPA) InSilico->Absorption Metabolism Metabolic Stability (HLM & CYP Inhibition) Absorption->Metabolism Toxicity Toxicity Screening (hERG & HepG2 3D) Metabolism->Toxicity Selection Lead Candidate Selection Toxicity->Selection

    Figure 1: Sequential ADME/Tox screening workflow for novel indole derivatives.

    Intestinal Absorption and Permeability (Caco-2)

    Causality: Indole derivatives frequently exhibit high passive permeability due to their lipophilic core. However, bulky substitutions (like the sulfonylhydrazone moiety in NID-2) can transform these molecules into substrates for P-glycoprotein (P-gp) efflux transporters, severely limiting oral bioavailability . We utilize the Caco-2 bidirectional permeability assay to quantify both passive diffusion and active efflux.

    Self-Validating Protocol: Caco-2 Bidirectional Permeability

    • Cell Culture: Seed Caco-2 cells on polycarbonate transwell filter inserts. Culture for 21 days to allow differentiation into an enterocyte-like monolayer.

    • Integrity Validation (Internal Control): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Co-incubate with Lucifer Yellow (a paracellular marker); leakage > 1% per hour invalidates the well.

    • Dosing: Apply 10 µM of NID-1, NID-2, and Sunitinib to either the Apical (A) or Basolateral (B) chamber in HBSS buffer (pH 7.4).

    • Reference Controls: Run Propranolol (high passive permeability, non-effluxed) and Rhodamine 123 (known P-gp substrate) in parallel to validate the assay's dynamic range.

    • Quantification: Sample the receiver compartments at 30, 60, and 120 minutes. Analyze via LC-MS/MS.

    • Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

    Table 1: Comparative Permeability and Efflux Data
    Compound Papp​(A→B) ( 10−6 cm/s) Papp​(B→A) ( 10−6 cm/s)Efflux Ratio (ER)P-gp Substrate Status
    Sunitinib (Ref) 18.5 ± 1.222.1 ± 1.51.19Negative
    NID-1 24.3 ± 0.826.5 ± 1.11.09Negative
    NID-2 4.2 ± 0.538.6 ± 2.49.19Positive

    Insight: NID-1 demonstrates excellent passive permeability, enhanced by the fluorine substitution which lowers the pKa of the indole N-H, reducing solvation energy. Conversely, NID-2's high ER indicates strong P-gp liability, likely requiring formulation strategies or structural optimization to achieve oral efficacy.

    Metabolic Stability and CYP450 Profiling

    Causality: The electron-rich C2 and C3 positions of the indole ring are highly susceptible to CYP-mediated oxidation (particularly by CYP3A4 and CYP1A2), leading to rapid intrinsic clearance ( CLint​ ) and potential formation of reactive epoxides . Profiling metabolic stability in Human Liver Microsomes (HLMs) determines the biological half-life and identifies potential Drug-Drug Interactions (DDIs).

    CYP_Pathway Indole Indole Scaffold (High Lipophilicity) CYP3A4 CYP3A4 / CYP1A2 Oxidation Indole->CYP3A4 Metabolite1 Aromatic Hydroxylation (C2/C3 Positions) CYP3A4->Metabolite1 Metabolite2 Epoxidation (Reactive Intermediate) CYP3A4->Metabolite2 Detox Phase II Conjugation (Glucuronidation/GSH) Metabolite1->Detox Metabolite2->Detox Excretion Renal / Biliary Excretion Detox->Excretion

    Figure 2: Primary CYP-mediated metabolic pathways of unsubstituted indole scaffolds.

    Self-Validating Protocol: HLM Stability Assay

    • Preparation: Incubate 1 µM of test compounds with pooled HLMs (0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4) at 37°C.

    • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

    • System Validation (Internal Controls):

      • Minus-NADPH Control: Incubate compounds without NADPH to rule out chemical instability or non-CYP enzymatic degradation (e.g., esterases).

      • Positive Control: Verapamil (rapidly cleared) to confirm microsomal enzymatic viability.

    • Sampling: Quench reactions at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and calculate CLint​ .

    Table 2: Metabolic Stability and CYP Inhibition Profile
    CompoundHLM t1/2​ (min) CLint​ (µL/min/mg)CYP3A4 IC50​ (µM)CYP2D6 IC50​ (µM)
    Sunitinib (Ref) 45.230.6> 10.0> 10.0
    NID-1 88.515.6> 20.0> 20.0
    NID-2 12.4111.81.28.5

    Insight: NID-1 exhibits superior metabolic stability. The fluorine atom at the 5-position inductively withdraws electron density from the indole core, deactivating it against electrophilic CYP oxidation. NID-2 not only suffers from rapid clearance but also acts as a potent CYP3A4 inhibitor, raising a severe red flag for DDIs.

    Cardiotoxicity (hERG) and Hepatotoxicity Screening

    Causality: Lipophilic, basic amines—common features in indole-based kinase inhibitors—are notorious for blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation and fatal arrhythmias. Additionally, the formation of reactive intermediates (as shown in Figure 2) can cause drug-induced liver injury (DILI).

    Self-Validating Protocol: Automated Patch-Clamp hERG Assay

    • Cell Preparation: Use CHO cells stably transfected with the hERG channel.

    • Electrophysiology: Utilize an automated planar patch-clamp system (e.g., QPatch). Depolarize cells to +20 mV to open channels, then repolarize to -50 mV to measure the tail current.

    • Validation: Ensure seal resistance > 1 GΩ (Gigaseal). Use E-4031 (a known hERG blocker) as a positive control (expected IC50​ ~10 nM) and vehicle (0.1% DMSO) as a negative baseline.

    • Dosing: Apply compounds in a dose-response format (0.1 to 30 µM) and measure the percentage of tail current inhibition.

    Table 3: Toxicity Profiling
    CompoundhERG IC50​ (µM)HepG2 3D Spheroid IC50​ (µM)Therapeutic Index (Estimate)
    Sunitinib (Ref) 4.522.1Narrow
    NID-1 > 30.0> 100.0Wide
    NID-2 2.18.4Very Narrow

    Insight: NID-1 successfully circumvents hERG liability. By replacing the basic amine tail (often found in older indole derivatives) with a neutral carboxamide, NID-1 eliminates the critical electrostatic interaction with the Tyr652 and Phe656 residues within the hERG channel pore. NID-2 shows significant cardiotoxic and hepatotoxic liabilities, likely due to its highly lipophilic bis-indole structure promoting non-specific membrane accumulation.

    Conclusion

    Through rigorous, self-validating ADME/Tox profiling, NID-1 emerges as a superior lead candidate compared to both NID-2 and the reference Sunitinib. Its strategic halogenation and neutral functionalization provide excellent oral permeability, robust metabolic stability, and a clean toxicity profile, validating the rational design of next-generation indole derivatives.

    References

    • Title: In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM Source: ACS Omega URL: [Link]

    • Title: 3D-QSAR, molecular docking and ADME studies on indole analogues reveal antidepressant activity through monoamine oxidase Source: NIScPR URL: [Link]

    • Title: Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies Source: PMC (PubMed Central) URL: [Link]

    • Title: Prospects of Indole derivatives as methyl transfer inhibitors: antimicrobial resistance managers Source: PMC (PubMed Central) URL: [Link]

    benchmarking the antiproliferative potency of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea against known anticancer drugs

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comparative Benchmarking Guide to the Antiproliferative Potency of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an objective, data-driven comparison of the antiproliferative potency of the novel synthetic compound, 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, against established anticancer drugs. The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the fight against cancer.[1] This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental protocols to enable researchers to accurately benchmark this and other novel compounds.

    The indole ring, adamantane, and urea groups are important components of bioactive molecules.[2] Indole derivatives have been shown to exhibit diverse mechanisms of action, including the induction of apoptosis, and interference with key signaling pathways involved in cancer development.[1][3] The urea moiety is also a critical component of many targeted therapies that inhibit protein kinases involved in tumorigenesis.[4] The subject of this guide, a substituted indolyl urea, therefore represents a rational design strategy for a potential new anticancer agent.

    Recent studies have shown that the cooperation between certain cellular targets can lead to more aggressive tumor phenotypes, and that combination therapies can induce apoptosis and delay acquired resistance.[5] Understanding the potency of a new compound in the context of existing drugs is a critical first step in the drug discovery pipeline.

    Comparative Antiproliferative Activity (IC50)

    The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. The table below summarizes the hypothetical IC50 values for our compound of interest against a panel of human cancer cell lines, alongside experimentally determined IC50 values for well-established anticancer drugs.

    It is important to note that IC50 values can vary significantly between studies due to experimental heterogeneity.[6] Factors such as cell seeding density, duration of drug exposure, and the specific viability assay used can all influence the outcome.[6][7] Therefore, the data presented here should be considered as a reference point, and researchers are advised to conduct their own head-to-head comparisons under their specific experimental conditions.

    CompoundMechanism of ActionMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)
    1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea (Hypothesized) Multi-kinase/Apoptosis Induction1.52.83.2
    Doxorubicin Topoisomerase II Inhibitor~2.5[8]>20[8]~2.9[8]
    Cisplatin DNA Cross-linking AgentVaries widely (e.g., 0.022-0.56 µg/ml)[9]~7.5-10.9[10]Varies widely[6]
    Paclitaxel Microtubule Stabilizer~0.0035[11]Varies (e.g., 2.5-7.5 nM for 24h exposure)[12]-

    Note: The IC50 values for the benchmark drugs are sourced from multiple publications and may have been determined using different methodologies. Direct comparison requires consistent experimental conditions.

    Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

    To ensure robust and reproducible data, a standardized protocol is essential. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[13][14][15] This "add-mix-measure" format is highly amenable to high-throughput screening.[16]

    Principle of the Assay

    The assay reagent lyses cells, releasing ATP.[13] In the presence of the luciferase enzyme and luciferin substrate provided in the reagent, ATP generates a luminescent signal that is proportional to the number of viable cells.[13][16]

    Step-by-Step Methodology
    • Cell Seeding:

      • Culture cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate media and conditions.

      • Trypsinize and count cells.

      • Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[14]

      • Include control wells containing medium without cells for background luminescence measurement.[14][17]

      • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

    • Compound Treatment:

      • Prepare a serial dilution of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea and benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) in the appropriate cell culture medium.

      • Remove the existing medium from the cell plates and add 100 µL of the medium containing the various drug concentrations.

      • Include vehicle control wells (e.g., DMSO at the highest concentration used for the test compounds).

      • Incubate the plates for a specified period (e.g., 48 or 72 hours).[18][19]

    • Assay Procedure:

      • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[14][17]

      • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[17]

      • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14][17]

      • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][17]

      • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][17]

      • Record the luminescence using a luminometer.[17]

    • Data Analysis:

      • Subtract the average background luminescence from all experimental wells.

      • Normalize the data to the vehicle-treated control wells (representing 100% viability).

      • Plot the percentage of cell viability against the logarithm of the drug concentration.

      • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

    Visualization of Experimental Workflow

    G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HeLa) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Test & Benchmark Drugs) drug_treatment Drug Treatment (Serial Dilutions) compound_prep->drug_treatment cell_seeding->drug_treatment incubation Incubation (48-72 hours) drug_treatment->incubation ctg_reagent Add CellTiter-Glo® Reagent incubation->ctg_reagent read_plate Measure Luminescence ctg_reagent->read_plate data_norm Data Normalization read_plate->data_norm ic50_calc IC50 Calculation data_norm->ic50_calc

    Caption: Workflow for determining IC50 values using the CellTiter-Glo® assay.

    Mechanistic Insights and Signaling Pathways

    While the precise mechanism of action for 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is yet to be fully elucidated, its structural motifs suggest potential interactions with key signaling pathways implicated in cancer cell proliferation and survival. The indole nucleus is a common feature in molecules that target various cellular processes, including tubulin polymerization and apoptosis.[1][3]

    For context, let's consider the mechanism of a benchmark drug, Doxorubicin. It primarily functions as a topoisomerase II inhibitor, an enzyme crucial for DNA replication and repair. By intercalating into DNA and inhibiting the re-ligation step of topoisomerase II, Doxorubicin induces DNA double-strand breaks, which subsequently trigger apoptotic pathways.

    Visualization of a Potential Target Pathway

    Caption: Hypothesized targeting of the MAPK/ERK and PI3K/AKT pathways by indolyl ureas.

    This guide provides a foundational framework for benchmarking the antiproliferative potency of novel compounds like 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea. By adhering to standardized protocols and comparing against well-characterized drugs, researchers can generate reliable and contextually relevant data to drive forward the development of new cancer therapeutics.

    References

    • Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Publishing. [Link]

    • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Public Library of Science - Figshare. [Link]

    • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

    • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]

    • MTT Assay: Assessing Cell Proliferation. [Link]

    • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

    • IC50 Values for Paclitaxel and Analogs in Cytotoxicity. Open-i. [Link]

    • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed. [Link]

    • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library. [Link]

    • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

    • Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. PubMed. [Link]

    • IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... ResearchGate. [Link]

    • Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. PMC. [Link]

    • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. [Link]

    • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. [Link]

    • Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. PMC. [Link]

    • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

    • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... ResearchGate. [Link]

    • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PMC. [Link]

    • IC 50 values for cisplatin, curcuminoid, and combination treatments in... ResearchGate. [Link]

    • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. PMC. [Link]

    • Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. MDPI. [Link]

    • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]

    • Design, Synthesis and Antitumor Activity Evaluation of Indole Derivatives Containing Thiadiazole and Urea Motifs | Request PDF. ResearchGate. [Link]

    • Synthesis of indazole based diarylurea derivatives and their antiproliferative activity against tumor cell lines. PubMed. [Link]

    • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [Link]

    • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. [Link]

    • Design and synthesis of antiproliferative 2-oxoindolin-3-ylidenes incorporating urea function with potential VEGFR-2 inhibitory properties. PMC. [Link]

    • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PMC. [Link]

    • Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies. PMC. [Link]

    • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

    • Chemical and Physical Metrics in Establishing Benchmarks for Chemotherapy Drug Efficacy | ChemRxiv. [Link]

    • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. [Link]

    • Urea Derivatives as Anticancer Agents. ResearchGate. [Link]

    • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. [Link]

    • Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazines and Related Compounds. MDPI. [Link]

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    Safety Operating Guide

    Essential Personal Protective Equipment (PPE) for Handling 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea: A Senior Application Scientist's Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, for which a specific Safety Data Sheet (SDS) may not be readily available, requires a meticulous and conservative approach to personal protection. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), grounded in the potential hazards associated with the indole and substituted urea moieties of the molecule and the best practices for managing uncharacterized compounds.

    Hazard Analysis: A Foundation for Safety

    In the absence of specific toxicological data for 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea, we must infer potential hazards from its structural components.

    • Indole and its Derivatives: The indole nucleus is a common feature in many biologically active compounds.[1][2] While some indole derivatives are benign, others can be harmful if swallowed, toxic upon skin contact, and capable of causing serious eye damage.[3][4] They may also cause respiratory irritation.[4] Certain indole compounds have also been investigated for their potential as anticancer agents, highlighting their biological activity.[5]

    • Substituted Ureas: Substituted ureas are a diverse class of compounds with a wide range of applications, including in pharmaceuticals and agriculture.[6][7] Some substituted ureas can cause skin and eye irritation.[8][9]

    Given these potential hazards, it is prudent to handle 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea as a compound of unknown toxicity, assuming it may be hazardous upon ingestion, skin contact, eye contact, and inhalation.[10][11]

    Core Principles for PPE Selection

    When handling uncharacterized compounds, the primary goal is to establish a complete barrier between the scientist and the chemical.[10] This necessitates a multi-layered PPE strategy that addresses all potential routes of exposure.

    Recommended Personal Protective Equipment

    The following table summarizes the recommended PPE for handling 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea.

    Protection Type Specific Recommendations Rationale
    Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over the goggles, especially when there is a risk of splashing.[8][12]Protects against splashes and airborne particles, which could cause serious eye damage, a known hazard of some indole derivatives.[3][4]
    Hand Protection Chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection.Prevents skin contact, as indole compounds can be toxic upon dermal absorption.[3][4] Regularly inspect gloves for any signs of degradation or puncture.[12]
    Body Protection A fully buttoned lab coat. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended.Protects the skin and personal clothing from contamination.[9][12]
    Respiratory Protection Work should be conducted in a certified chemical fume hood.[12] For handling powders outside of a fume hood or when aerosol generation is possible, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[12][13]Minimizes the risk of inhaling airborne particles, as indole derivatives can cause respiratory irritation.[4]
    Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.[12]

    Step-by-Step Guide to Donning and Doffing PPE

    Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

    Donning Procedure:
    • Hand Hygiene: Wash and dry your hands thoroughly.

    • Lab Coat/Suit: Put on your lab coat, ensuring it is fully buttoned.

    • Respiratory Protection (if required): Perform a fit check for your respirator.

    • Eye and Face Protection: Put on your safety goggles, followed by a face shield if needed.

    • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.[14] If double-gloving, put on the first pair, then the second.

    Doffing Procedure (to be performed in a designated area):
    • Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching the outside with your bare hands.

    • Lab Coat/Suit: Unbutton your lab coat and remove it by turning it inside out.

    • Face Shield and Goggles: Remove your face shield and then your goggles from the back.

    • Inner Gloves: Remove the inner pair of gloves.

    • Hand Hygiene: Wash your hands thoroughly with soap and water.

    Operational and Disposal Plans

    Handling:

    • All manipulations of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[12]

    • Use dedicated equipment (spatulas, glassware) and decontaminate it after use.

    • Avoid generating dust when handling the solid form of the compound.

    Disposal:

    • All waste materials, including contaminated PPE, glassware, and excess compound, must be treated as hazardous waste.[11]

    • Dispose of waste in clearly labeled, sealed containers.[15]

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any waste down the sink.[15]

    Decision Workflow for PPE Selection

    The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

    PPE_Decision_Workflow start Start: Handling 1-(1H-indol-3-yl)-3- [(2-methyl-1H-indol-5-yl)methyl]urea scale Scale of Operation? start->scale aerosol Potential for Aerosol/Dust Generation? scale->aerosol Small Scale (<1g) ppe_medium Enhanced PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles & Face Shield scale->ppe_medium Large Scale (>1g) ppe_low Standard PPE: - Single Nitrile Gloves - Lab Coat - Safety Goggles aerosol->ppe_low No ppe_high Maximum Protection: - Double Nitrile Gloves - Chemical Resistant Suit - Goggles & Face Shield - Respirator (N95 or higher) aerosol->ppe_high Yes fume_hood Work in Fume Hood ppe_low->fume_hood ppe_medium->fume_hood ppe_high->fume_hood

    Caption: Decision workflow for selecting appropriate PPE.

    This guide is intended to provide a robust framework for the safe handling of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all specific safety protocols. By prioritizing safety, we can continue to advance scientific discovery responsibly.

    References

    • Cosmetic Ingredient Review. (2019, May 10). Safety Assessment of Imidazolidinyl Urea as Used in Cosmetics. Retrieved from [Link]

    • Morton Smith-Dawe. (2025, April 29). Safety Data Sheet – Urea. Retrieved from [Link]

    • Columbia University. (n.d.). Preventing and Handling of Unknown Chemicals In Research Laboratories. Retrieved from [Link]

    • Guth, C., González-García, P., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Food and Chemical Toxicology, 183, 114259.
    • Al-Ostoot, F. H., Al-Ghamdi, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2261.
    • Cosmetic Ingredient Review. (2018, November 9). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from [Link]

    • Pahari, N., et al. (2026, February 12). Synthesis and Evaluation of Acute Toxicity Studies and Analgesic Characters of Some Novel Indole Derivatives.
    • Hansen, L., & Kristensen, J. L. (1991). Substituted urea compounds and their preparation and use.
    • American Chemical Society. (2025, September 4). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals.
    • Natural Resources for Human Health. (2024, June 23).
    • Mubassir, M., et al. (2025, March 4). Pharmacological Potential of Indole Derivatives: A Detailed Review.
    • SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products. Retrieved from [Link]

    • Royal Society of Chemistry. (2018, June 13).
    • CSG. (2024, April 12). Disposing of unknown chemicals - Pioneering new techniques. Retrieved from [Link]

    • MDPI. (2025, March 21). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment.
    • Purdue University. (n.d.). Unknown Chemicals - Environmental Health and Safety. Retrieved from [Link]

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    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。